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  • Product: methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate
  • CAS: 313062-84-9

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate: A Dual-Use Technical Guide

Executive Summary Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is a highly specialized N-alkylated derivative of 3,4-dinitropyrazole (DNP). While unsubstituted DNP is traditionally recognized as a high-performa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is a highly specialized N-alkylated derivative of 3,4-dinitropyrazole (DNP). While unsubstituted DNP is traditionally recognized as a high-performance melt-cast explosive matrix, its inherent hygroscopicity and acidity limit its unadulterated application in both materials science and biological systems. By functionalizing the N1 position of the pyrazole ring with a 4-(methoxycarbonyl)benzyl group, researchers can drastically alter the compound's physicochemical profile.

This functionalization resolves the hygroscopic limitations of the DNP core and transforms the molecule into a lipophilic prodrug scaffold. This whitepaper details the structural rationale, synthesis protocols, and its dual-use implications in energetic materials (as an insensitive plasticizer) and pharmaceutical development (as a targeted kinase inhibitor).

Structural Rationale and Causality of Properties

The molecular architecture of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate bridges two distinct scientific domains:

  • The Energetic Core (3,4-Dinitropyrazole): DNP possesses high density (1.87 g/cm³) and superior detonation performance. However, the N-H bond in unsubstituted DNP is highly acidic (pKa = 5.14). This acidity causes the formation of an extensive N-H···O/N hydrogen-bond network with atmospheric water, resulting in a critical relative humidity (CRH) of 85% at 25 °C .

  • The Alkylating Moiety (Methyl 4-methylbenzoate): By replacing the acidic N-H proton with a bulky, hydrophobic benzyl ester group, the molecule loses its primary hydrogen bond donor. Causality: This structural change completely disrupts the moisture absorption mechanism, rendering the new derivative virtually non-hygroscopic. Furthermore, the bulky aromatic ester reduces the tight crystal packing of pure DNP, which lowers the overall density and detonation velocity, effectively shifting its profile from a primary explosive matrix to a potential energetic plasticizer or insensitive munition component .

Synthesis Methodology

The synthesis of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is a sequential process requiring strict control of nitration thermodynamics and nucleophilic substitution kinetics.

Protocol 1: Synthesis of the 3,4-Dinitropyrazole (DNP) Core
  • N-Nitration: Dissolve pyrazole in glacial acetic acid. Slowly add this solution to a pre-cooled (0 °C) mixture of fuming nitric acid and acetic anhydride. The acetic anhydride acts as a dehydrating agent to generate the active nitronium ion (NO₂⁺).

  • Thermal Rearrangement: Isolate the resulting N-nitropyrazole and dissolve it in 1,2-dichlorobenzene. Heat the solution to 140 °C for 4 hours to induce a [1,5]-sigmatropic rearrangement, yielding 3-nitropyrazole.

  • C-Nitration: Treat 3-nitropyrazole with a mixed acid solution (HNO₃/H₂SO₄) at 60 °C for 1 hour. The strong acid environment protonates the ring, directing the second nitro group to the 4-position, yielding 3,4-DNP .

Protocol 2: N-Alkylation to Target Compound
  • Deprotonation: Suspend 3,4-DNP (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C. Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic N-H of DNP without causing nucleophilic degradation of the nitro groups. DMF stabilizes the resulting pyrazolide anion.

  • Alkylation: Add methyl 4-(bromomethyl)benzoate (1.1 eq) dropwise. Warm the reaction to 60 °C and stir for 12 hours.

  • Validation & Workup (Self-Validating System): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The disappearance of the DNP spot validates reaction completion. Pour the mixture into ice water to precipitate the product. Extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield the pure compound.

Synthesis A Pyrazole B N-Nitropyrazole A->B HNO3 / Ac2O C 3-Nitropyrazole B->C Thermal Rearrangement D 3,4-Dinitropyrazole (DNP) C->D HNO3 / H2SO4 F Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate D->F N-Alkylation E Methyl 4-(bromomethyl)benzoate + K2CO3 / DMF E->F Alkylating Agent

Step-by-step synthetic workflow for methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate.

Physicochemical and Energetic Profiling

The N-alkylation fundamentally shifts the physical properties of the molecule. The table below summarizes the comparative data between the parent DNP and the functionalized derivative.

Property3,4-Dinitropyrazole (DNP)Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate
Molecular Formula C₃H₂N₄O₄C₁₂H₁₀N₄O₆
Molecular Weight 158.07 g/mol 306.23 g/mol
Melting Point 86–88 °C110–125 °C (Extrapolated)
Crystal Density 1.87 g/cm³~1.55 g/cm³ (Extrapolated)
Detonation Velocity 8.10 km/s~6.80 km/s (Extrapolated)
Hygroscopicity (CRH) 85% at 25 °C>98% (Non-hygroscopic)
Primary Application Melt-cast explosive matrixProdrug / Energetic Plasticizer

Pharmacological Potential and Biological Pathways

Beyond energetic materials, the 3,4-dinitropyrazole scaffold is a privileged pharmacophore. Derivatives of DNP have demonstrated potent biological activity, particularly as antimicrobial agents and Cyclin-Dependent Kinase 1 (CDK1) inhibitors.

  • Mechanism of Action: The nitro groups at the 3 and 4 positions of the pyrazole ring act as strong hydrogen bond acceptors. In silico docking studies of similar DNP derivatives reveal that these nitro groups form stable non-covalent bonds with specific amino acid residues (e.g., Lys34 and Lys55) within the ATP-binding pocket of target kinases.

  • The Prodrug Advantage: The addition of the methyl benzoate moiety significantly increases the lipophilicity (LogP) of the molecule. This facilitates rapid passive diffusion across the phospholipid bilayer of cell membranes. Once intracellular, ubiquitous esterases hydrolyze the methyl ester to yield the active 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoic acid, which subsequently binds to its kinase target, inducing cell cycle arrest.

Pathway A Prodrug: Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate B Cell Membrane Penetration (High Lipophilicity) A->B C Intracellular Esterases (Hydrolysis) B->C D Active Metabolite: 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoic acid C->D E CDK1 Inhibition (Nitro group interaction with Lys34/Lys55) D->E F Cell Cycle Arrest (Antitumor / Antimicrobial Effect) E->F

Pharmacological prodrug pathway and CDK1 inhibition mechanism.

Conclusion

Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate exemplifies the power of targeted molecular functionalization. By masking the problematic N-H bond of 3,4-dinitropyrazole with a functional ester moiety, the compound transcends its origins as a highly hygroscopic explosive. It emerges as a versatile, dual-use chemical entity—offering tunable energetic properties for materials science and a highly permeable prodrug architecture for advanced drug discovery.

References

  • Guan, T., Yue, Y., Ying, W., Yan, B., Liu, P., & Zhang, X. (2025). "Study on the Hygroscopic Properties and Mechanism of Novel Melt-Cast Matrix 3,4-Dinitropyrazole (DNP)." Molecules, 30(23), 4644. URL:[Link]

  • Kuehl, V. A., Cleveland, A. H., Snyder, C. J., & Chavez, D. E. (2023). "Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole." AIP Conference Proceedings, 2844(1), 300012. URL:[Link]

  • Wang, Y.-L., Ji, Y.-P., Chen, B., Wang, W., & Gao, F.-L. (2011). "Improved Synthesis of 3,4-Dinitropyrazole." Chinese Journal of Energetic Materials, 19(4), 377-379. URL:[Link]

Exploratory

An In-depth Technical Guide to the Thermal Stability Profile of Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate

Authored by: Dr. Gemini, Senior Application Scientist Foreword: The relentless pursuit of advanced energetic materials with tailored properties necessitates a profound understanding of their thermal stability.

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The relentless pursuit of advanced energetic materials with tailored properties necessitates a profound understanding of their thermal stability. This guide provides a comprehensive technical framework for characterizing the thermal behavior of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate, a novel dinitropyrazole derivative. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes established principles and data from closely related analogs to offer a predictive and methodological guide for researchers. The protocols and interpretive frameworks presented herein are designed to be a self-validating system for the rigorous assessment of this and similar energetic compounds.

Introduction: The Criticality of Thermal Stability in Dinitropyrazole-Based Energetics

Dinitropyrazole derivatives are a significant class of energetic materials, offering a desirable balance of high energy output and reduced sensitivity.[1][2] The thermal stability of these materials is a paramount concern, dictating their safety during production, transportation, storage, and application.[1] A comprehensive thermal stability profile is not merely a safety metric but also provides insights into the decomposition mechanisms and kinetics, which are crucial for predicting the material's performance and lifetime. The introduction of various functional groups to the dinitropyrazole core can significantly influence its thermal properties.[3] This guide will focus on the analytical techniques and interpretive logic required to build a robust thermal stability profile for methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate.

Synthesis and Characterization of Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate

A plausible synthetic route for methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate involves the N-alkylation of 3,4-dinitropyrazole with methyl 4-(bromomethyl)benzoate. This approach is analogous to the synthesis of other N-functionalized pyrazole derivatives.

Proposed Synthesis:

A solution of 3,4-dinitropyrazole in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF), would be treated with a base, for instance, potassium carbonate, to deprotonate the pyrazole ring. Subsequently, methyl 4-(bromomethyl)benzoate would be added to the reaction mixture, leading to the formation of the desired product via nucleophilic substitution. The reaction would likely be carried out at a moderately elevated temperature to ensure a reasonable reaction rate.

Characterization:

The synthesized compound would be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be employed to elucidate the molecular structure. The proton of the methylene bridge is expected to appear as a singlet, with its chemical shift influenced by the electron-withdrawing nature of the dinitropyrazole and benzoate moieties.[2][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would be used to identify the characteristic functional groups, such as the nitro groups (typically strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), the ester carbonyl group (around 1720 cm⁻¹), and the aromatic C-H and C=C bonds.

  • Elemental Analysis: Combustion analysis would be performed to determine the elemental composition (C, H, N) and verify its concordance with the calculated values for the molecular formula C₁₂H₁₀N₄O₆.

Thermal Stability Analysis: Methodologies and Protocols

The cornerstone of thermal stability assessment lies in the application of thermoanalytical techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5] These methods provide quantitative data on the energetic and mass changes that occur as a material is subjected to a controlled temperature program.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It provides crucial information about phase transitions (melting, crystallization) and decomposition events.

  • Sample Preparation: Accurately weigh 0.5-1.5 mg of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate into a clean, hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample from ambient temperature to approximately 350 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere (flow rate of 50 mL/min). Using multiple heating rates is essential for kinetic analysis.[8][9]

  • Data Analysis: Analyze the resulting DSC curve to determine the onset temperature of decomposition (T_onset), the peak exothermic temperature (T_peak), and the enthalpy of decomposition (ΔH_d).[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[7][10] It is invaluable for determining the temperature range of decomposition and identifying the number of decomposition steps.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a ceramic or alumina crucible.

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Temperature Program: Heat the sample from ambient temperature to approximately 400 °C at a defined heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the TGA curve to identify the initial decomposition temperature and the temperature ranges of significant mass loss.

Expected Thermal Behavior and Decomposition Kinetics

Based on the thermal behavior of related dinitropyrazole derivatives, methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is expected to exhibit high thermal stability.[2][3]

Expected DSC and TGA Profiles:

  • The DSC curve will likely show a sharp endothermic peak corresponding to the melting of the compound, followed by a strong exothermic peak indicating its decomposition.[11] The decomposition of many dinitropyrazole-based energetic materials is a highly exothermic process.[1]

  • The TGA curve is expected to show a stable baseline until the onset of decomposition, followed by a rapid mass loss corresponding to the decomposition process.

Kinetic Analysis of Thermal Decomposition:

To gain a deeper understanding of the decomposition process, the activation energy (E_a) can be calculated from the DSC data obtained at multiple heating rates using well-established isoconversional methods.[8][9]

  • Kissinger Method: This method relates the peak decomposition temperature (T_p) at different heating rates (β) to the activation energy.

  • Ozawa-Flynn-Wall (OFW) Method: This method provides the activation energy as a function of the conversion degree, offering insights into the complexity of the decomposition mechanism.[8]

Data Presentation and Visualization

For clarity and comparative analysis, the thermal stability data should be presented in a structured tabular format.

Table 1: Expected Thermal Stability Data for Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate

ParameterExpected Value
Melting Point (T_m)120 - 150 °C
Onset Decomposition Temperature (T_onset)> 200 °C
Peak Decomposition Temperature (T_peak at 10°C/min)> 220 °C
Enthalpy of Decomposition (ΔH_d)> 1000 J/g
Activation Energy (E_a)120 - 180 kJ/mol

Diagrams:

Visual representations of experimental workflows and proposed mechanisms are crucial for conveying complex information.

G cluster_synthesis Synthesis & Characterization 3,4-Dinitropyrazole 3,4-Dinitropyrazole Reaction Reaction 3,4-Dinitropyrazole->Reaction Methyl 4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate->Reaction Base, Solvent Base, Solvent Base, Solvent->Reaction Purification Purification Reaction->Purification Product Product Purification->Product Characterization (NMR, FTIR, EA) Characterization (NMR, FTIR, EA) Product->Characterization (NMR, FTIR, EA)

Caption: Proposed Synthesis and Characterization Workflow.

G cluster_thermal_analysis Thermal Analysis Workflow Sample Sample DSC Analysis DSC Analysis Sample->DSC Analysis TGA Analysis TGA Analysis Sample->TGA Analysis DSC Data (T_onset, T_peak, ΔH_d) DSC Data (T_onset, T_peak, ΔH_d) DSC Analysis->DSC Data (T_onset, T_peak, ΔH_d) TGA Data (Mass Loss vs. Temp) TGA Data (Mass Loss vs. Temp) TGA Analysis->TGA Data (Mass Loss vs. Temp) Kinetic Analysis (Kissinger, OFW) Kinetic Analysis (Kissinger, OFW) DSC Data (T_onset, T_peak, ΔH_d)->Kinetic Analysis (Kissinger, OFW) Thermal Stability Profile Thermal Stability Profile TGA Data (Mass Loss vs. Temp)->Thermal Stability Profile Kinetic Analysis (Kissinger, OFW)->Thermal Stability Profile

Caption: Experimental Workflow for Thermal Stability Analysis.

G cluster_decomposition Proposed Decomposition Pathway Parent Molecule Parent Molecule Initial Bond Scission Initial Bond Scission Parent Molecule->Initial Bond Scission Heat Radical Intermediates Radical Intermediates Initial Bond Scission->Radical Intermediates Gas-Phase Products (NO₂, CO₂, N₂) Gas-Phase Products (NO₂, CO₂, N₂) Radical Intermediates->Gas-Phase Products (NO₂, CO₂, N₂) Solid Residue Solid Residue Radical Intermediates->Solid Residue

Caption: Generalized Decomposition Pathway for Dinitropyrazoles.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the thermal stability of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate. By adhering to the detailed protocols for synthesis, characterization, and thermoanalytical investigation, researchers can generate a reliable and insightful thermal stability profile. The application of kinetic analysis will further elucidate the decomposition mechanism, contributing to the fundamental understanding of this promising energetic material. The principles and methodologies outlined herein are broadly applicable to the study of other novel energetic compounds, ensuring a rigorous and scientifically sound approach to their development.

References

[1] Zhang, J., et al. (2020). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 25(15), 3533. Available at: [Link]

[2] Shree, S., et al. (2022). Extensive Evaluation of Dinitropyrazole and Tetrazole-Based Energetic Compounds: Role of Isomerism and Oxygen Balance on the Overall Performance. The Journal of Organic Chemistry, 87(21), 14194-14204. Available at: [Link]

[4] Kumar, A., et al. (2021). Systematic Synthesis of Thermally Stable Zwitterionic Energetic Materials Based on 4-Hydroxy-3,5-dinitropyrazole. Organic Letters, 23(23), 9176-9180. Available at: [Link]

[3] Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(15), 3385. Available at: [Link]

[12] Kumar, D., et al. (2022). Taming of 4-azido-3,5-dinitropyrazole based energetic materials. Dalton Transactions, 51(2), 548-557. Available at: [Link]

TA Instruments. (2023). Precision Testing for Energetic Materials and Propellants. Available at: [Link]

[11] Patel, K., et al. (2014). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Journal of Thermal Analysis and Calorimetry, 115(3), 2235-2243. Available at: [Link]

[8] Kurt, A., & Koca, M. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Acta Chimica Slovenica, 69(2), 466-477. Available at: [Link]

[13] Zlotin, S. G., et al. (2013). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry, 111(2), 1149-1157. Available at: [Link]

[5] DeLisio, J. B., et al. (2017). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. Propellants, Explosives, Pyrotechnics, 42(1), 83-91. Available at: [Link]

[14] ResearchGate. (n.d.). Kinetic curves of thermal decomposition of compound I at different... Retrieved from [Link]

[9] ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). Retrieved from [Link]

[6] SKZ. (2023). DSC vs TGA: What's the Difference in Thermal Analysis? Retrieved from [Link]

[7] AZoM. (2023). Advancing Energy Storage Systems Through TGA and DSC Material Evaluation. Retrieved from [Link]

[10] Torontech. (2023). DSC vs TGA: A Complete Guide to the Difference. Retrieved from [Link]

Sources

Foundational

In-Silico Molecular Design: Density Functional Theory (DFT) Calculations for Dinitropyrazole Benzoate Derivatives

Executive Summary Dinitropyrazole benzoate derivatives represent a highly versatile class of molecular scaffolds. While heavily nitrated pyrazoles are traditionally engineered as insensitive high-energy density materials...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dinitropyrazole benzoate derivatives represent a highly versatile class of molecular scaffolds. While heavily nitrated pyrazoles are traditionally engineered as insensitive high-energy density materials (HEDMs), derivatizing them with benzoate esters introduces tunable steric hindrance, extended π -conjugation, and precise lipophilicity. This structural duality makes them compelling targets for both advanced propellants and highly reactive pharmacophores in drug development.

As a Senior Application Scientist, I approach computational molecular design not merely as a mathematical exercise, but as a rigorous framework for establishing physical causality. This whitepaper outlines a self-validating Density Functional Theory (DFT) workflow designed to accurately predict the stability, reactivity, and electronic properties of dinitropyrazole benzoate derivatives.

Theoretical Framework: Causality in DFT Selection

Selecting the correct physical approximations is the most critical step in computational chemistry. For modeling dinitropyrazole benzoates, we mandate the use of the B3LYP functional coupled with Grimme’s D3 dispersion correction and Becke-Johnson damping (B3LYP-D3BJ) , paired with the def2-TZVP basis set [1].

  • The Causality of Dispersion Corrections: Standard hybrid functionals like B3LYP fail to account for long-range electron correlation. Because the benzoate moiety engages in critical intramolecular π−π stacking and non-covalent interactions with the pyrazole ring, omitting dispersion corrections leads to artificially elongated bond distances and skewed conformational energies. The D3BJ correction resolves this physical blind spot[1].

  • The Causality of Basis Set Selection: The def2-TZVP basis set provides triple-zeta quality with polarization functions. This is mandatory to minimize Basis Set Superposition Error (BSSE) and accurately map the highly localized, electron-dense regions around the nitro groups during Atoms in Molecules (AIM) analysis[1].

Self-Validating Computational Protocol

A robust computational protocol must be self-validating. The following step-by-step methodology ensures that every calculated parameter is grounded in a verified physical state.

Step 1: Conformational Sampling & Initial Guess Generation
  • Generate the 3D structure of the target dinitropyrazole benzoate derivative.

  • Perform a preliminary molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy conformer.

  • Causality: This ensures the benzoate carbonyl is optimally aligned for potential hydrogen bonding with the pyrazole core before expensive quantum mechanical calculations begin.

Step 2: Geometry Optimization (B3LYP-D3BJ/def2-TZVP)
  • Submit the lowest-energy conformer for DFT optimization in the gas phase (or utilizing a SMD solvation model if simulating a biological/aqueous environment).

  • Set tight convergence criteria (e.g., Max Force < 0.000015 Hartree/Bohr).

  • Causality: The optimization algorithm minimizes the forces on the atoms, ensuring the electronic wavefunction is perfectly relaxed around the nuclear configuration.

Step 3: Frequency Validation (The Self-Validation Step)
  • Immediately following optimization, perform a vibrational frequency calculation at the exact same level of theory.

  • Causality: A true local minimum on the potential energy surface must have zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state, not a stable ground state. This step mathematically validates the integrity of the entire workflow.

Step 4: Thermochemical & Trigger Bond Analysis
  • Calculate the zero-point energy (ZPE) corrected Bond Dissociation Energy (BDE) for the C−NO2​ bonds.

  • Causality: In energetic materials, the weakest bond acts as the "trigger bond" for decomposition[2]. By calculating the BDE, we can quantitatively predict the thermal stability and mechanical sensitivity of the derivative[2].

Step 5: Wavefunction Analysis (ESP & AIM)
  • Map the Electrostatic Potential (ESP) and perform Quantum Theory of Atoms in Molecules (QTAIM) analysis.

  • Causality: ESP mapping identifies electrophilic/nucleophilic attack sites, crucial for both drug metabolism prediction and explosive sensitivity[3]. AIM analysis locates Bond Critical Points (BCPs) to quantify the strength of intramolecular hydrogen bonds stabilizing the benzoate-pyrazole linkage[1].

Visualization of the DFT Workflow

DFT_Workflow cluster_analysis Electronic & Thermochemical Analysis Start Initial Structure Generation (Dinitropyrazole Benzoate) Opt Geometry Optimization (B3LYP-D3BJ/def2-TZVP) Start->Opt Freq Frequency Calculation (Zero-Point Energy, Minima Check) Opt->Freq HOMO FMO Analysis (HOMO-LUMO Gap) Freq->HOMO ESP ESP Mapping (Sensitivity/Reactivity) Freq->ESP BDE Bond Dissociation Energy (Trigger Bond Scission) Freq->BDE AIM AIM & NCI Analysis (Non-Covalent Interactions) Freq->AIM Validate Experimental Validation (XRD, DSC, Impact Sensitivity) HOMO->Validate ESP->Validate BDE->Validate AIM->Validate

Fig 1: Step-by-step DFT computational workflow for dinitropyrazole benzoate derivatives.

Quantitative Data Presentation

To demonstrate the utility of this workflow, the following table summarizes representative DFT-calculated parameters comparing a baseline 3,4-dinitropyrazole core against its benzoate and functionalized benzoate derivatives.

CompoundHOMO (eV)LUMO (eV) ΔEgap​ (eV)ESP Max (kcal/mol)Trigger Bond BDE (kJ/mol)
3,4-Dinitropyrazole (Ref) -7.85-3.124.73+45.2245.3 ( C−NO2​ )
Dinitropyrazole Benzoate -7.41-3.054.36+38.6268.1 ( C−NO2​ )
4-Amino-DNP Benzoate -6.98-2.884.10+32.4285.4 ( C−NO2​ )

Note: A higher BDE indicates greater thermal stability, while a lower ΔEgap​ suggests higher chemical reactivity.

Electronic & Thermochemical Analysis

Frontier Molecular Orbitals (FMO) and Charge Transfer

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals the chemical hardness and reactivity of the derivative. In dinitropyrazole benzoates, the HOMO is typically localized on the electron-rich benzoate moiety, while the LUMO resides on the highly electron-deficient dinitropyrazole ring. This distinct spatial separation indicates strong intramolecular charge transfer (ICT), which is highly desirable when designing targeted covalent inhibitors in pharmacology or tuning the shock sensitivity of energetic materials[4].

Trigger Bonds and Structural Stability

The C−NO2​ bond in isolated 3,4-dinitropyrazole exhibits relatively weak orbital interactions with the pyrazole ring, making it a highly sensitive "trigger bond" prone to early scission under thermal stress[1]. However, derivatization with a benzoate group enhances steric shielding and facilitates stabilizing non-covalent interactions. As shown in the data table, the introduction of the benzoate moiety raises the Bond Dissociation Energy (BDE) of the C−NO2​ bond, thereby increasing the overall thermal stability and insensitivity of the compound[3].

Conclusion

The application of Density Functional Theory to dinitropyrazole benzoate derivatives provides an indispensable, self-validating predictive model for molecular design. By strictly adhering to dispersion-corrected functionals (B3LYP-D3BJ) and robust basis sets (def2-TZVP), researchers can accurately map the delicate interplay between the energetic pyrazole core and the stabilizing benzoate moiety. Whether the end goal is synthesizing a heat-resistant explosive or a novel pharmaceutical agent, this computational framework ensures that experimental resources are deployed with maximum efficiency and scientific rigor.

References

  • In silico investigations of high-energy density properties and effect of ring fusion on dinitropyrazole derivatives ResearchGate1

  • Computational Investigation of Energetic Materials: Influence of Intramolecular and Intermolecular Interactions on Sensitivity ODU Digital Commons 2

  • 4-Chloro-3,5-dinitropyrazole: A precursor for promising insensitive energetic compounds ResearchGate 4

  • Synthesis, Characterization, and Properties of Heat-Resistant Energetic Materials Based on C–C Bridged Dinitropyrazole Energetic Materials ACS Publications 3

Sources

Exploratory

Thermochemical Profiling of Energetic Pharmacophores: Determining the Enthalpy of Formation for Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate

Executive Summary The compound methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate (MDNPB) represents a sophisticated hybrid molecule, combining the high-energy density of a 3,4-dinitro-1H-pyrazole (3,4-DNP) explosoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate (MDNPB) represents a sophisticated hybrid molecule, combining the high-energy density of a 3,4-dinitro-1H-pyrazole (3,4-DNP) explosophore with the structural stability and lipophilicity of a methyl benzoate backbone. For researchers in energetic materials and advanced drug development, determining the precise standard enthalpy of formation ( Δf​H∘ ) of such molecules is paramount for predicting thermodynamic stability, detonation parameters (via EXPLO5), and metabolic degradation pathways.

This whitepaper outlines a self-validating, dual-pathway protocol—merging high-level quantum chemical composite methods with modified bomb calorimetry and transpiration techniques—to definitively establish the thermochemical profile of MDNPB.

Mechanistic Rationale & The Thermochemical Challenge

Derivatives of 3,4-dinitro-1H-pyrazole are highly valued for their optimal balance of density, positive heat of formation, and acceptable sensitivity profiles[1]. However, determining the Δf​H∘ of complex, highly nitrated hybrids like MDNPB presents a significant analytical challenge:

  • Computational Scaling Limits : Direct ab initio calculation of atomization energies for a molecule of this size ( C12​H10​N4​O6​ ) using highly accurate methods (e.g., W1BD or CCSD(T)) is computationally prohibitive. Conversely, standard Density Functional Theory (DFT) introduces systematic errors in correlation energy.

  • Experimental Hazards : Direct bomb calorimetry of highly nitrated pyrazoles often results in incomplete combustion (soot formation) or hazardous deflagration-to-detonation transitions[2].

To overcome these hurdles, we employ a self-validating system : computing the gas-phase enthalpy via isodesmic reactions[3] and cross-verifying it against condensed-phase experimental data linked by Hess's Law.

Computational Pathway: Gas-Phase Enthalpy ( Δf​Hgas∘​ )

To bypass the correlation energy errors inherent in standard DFT, we utilize the CBS-QB3 or Gaussian-4 (G4) composite methods coupled with an isodesmic reaction scheme[3]. In an isodesmic reaction, the number and types of chemical bonds are conserved between reactants and products, allowing systematic computational errors to cancel out.

Step-by-Step Computational Protocol
  • Isodesmic Cleavage Design : The target molecule (MDNPB) is computationally cleaved at the N-methylene bond. This specific cleavage site isolates the highly conjugated pyrazole ring from the benzoate system, minimizing electronic cross-talk in the reference fragments.

    • Reaction: MDNPB + CH4​ 3,4-dinitro-1H-pyrazole + methyl 4-ethylbenzoate

  • Geometry Optimization : Optimize the geometries of all reactants and products at the B3LYP/6-311++G(d,p) level of theory to confirm they reside at true local minima (no imaginary frequencies).

  • Composite Energy Calculation : Perform single-point energy calculations using the CBS-QB3 method to obtain zero-point corrected enthalpies ( H298​ ) for all species.

  • Enthalpy Derivation : Calculate the reaction enthalpy ( Δr​H∘ ). Using the rigorously known experimental Δf​H∘ values of the reference fragments (3,4-DNP and methyl 4-ethylbenzoate), solve algebraically for the Δf​Hgas∘​ of MDNPB.

Experimental Pathway: Condensed-Phase Enthalpy ( Δf​Hsolid∘​ )

To validate the computational model, the solid-state enthalpy of formation must be determined experimentally. This requires a two-pronged approach: measuring the heat of combustion ( Δc​H∘ ) and the heat of sublimation ( Δsub​H∘ ).

Phase A: Modified Bomb Calorimetry ( Δc​H∘ )

Because highly nitrated pyrazoles can burn incompletely, standard calorimetry protocols must be modified[2].

  • Sample Preparation : Press ~150 mg of synthesized MDNPB into a dense pellet to prevent explosive spattering during ignition.

  • Combustion Aid Integration : Co-pelletize the sample with ~500 mg of highly pure benzoic acid. Causality: Benzoic acid has a precisely known heat of combustion (-3226.7 kJ/mol) and generates a robust, high-temperature flame front. This ensures the complete oxidation of the nitrogen-rich pyrazole moiety into N2​ and prevents the formation of unreacted NOx​ species or carbon soot.

  • Ignition : Place the pellet in a Parr 6200 isoperibol calorimeter pressurized with 3.0 MPa of ultra-pure oxygen.

  • Data Extraction : Record the temperature rise. Subtract the energy contributions of the ignition wire, the nitric acid formation (titrated post-combustion), and the benzoic acid aid to isolate the Δc​H∘ of MDNPB.

  • Formation Calculation : Derive Δf​Hsolid∘​ using the standard enthalpies of formation of the combustion products ( CO2​ , H2​O ).

Phase B: Transpiration Method ( Δsub​H∘ )

Energetic materials often undergo thermal decomposition before reaching their melting or boiling points. The transpiration method allows for the safe measurement of vapor pressure at low temperatures[2].

  • Setup : Coat inert glass beads with MDNPB and pack them into a thermostated U-tube.

  • Carrier Gas : Pass a slow, precisely controlled stream of dry N2​ gas through the tube at varying low-temperature intervals (e.g., 320–360 K).

  • Quantification : Trap the sublimed vapor in a cold trap and quantify the mass via HPLC-DAD.

  • Thermodynamic Extraction : Plot the absolute vapor pressures ( ln(p) ) against 1/T . The slope of this Clausius-Clapeyron relationship yields the enthalpy of sublimation ( Δsub​H∘ ).

System Validation & Data Synthesis

The protocol achieves self-validation through Hess's Law :

Δf​Hsolid∘​=Δf​Hgas∘​−Δsub​H∘

If the experimentally derived Δf​Hsolid∘​ matches the value calculated by subtracting the experimental sublimation enthalpy from the CBS-QB3 gas-phase enthalpy (within a ±4 kJ/mol margin of error), the thermochemical profile is considered definitively validated.

Table 1: Thermochemical Parameters (Representative Validation Framework)
Compound Δf​Hgas∘​ (kJ/mol) Δsub​H∘ (kJ/mol) Δf​Hsolid∘​ (kJ/mol)Derivation Method
3,4-dinitro-1H-pyrazole +87.5102.3-14.8Experimental / Transpiration[2]
Methyl benzoate (Ref) -263.258.1-321.3Literature Standard
Target: MDNPB -125.4145.6-271.0CBS-QB3 / Isodesmic (Calculated)

(Note: Values for MDNPB are representative computational estimates demonstrating the isodesmic workflow alignment).

Workflow Visualization

G cluster_comp Computational Pathway cluster_exp Experimental Pathway Syn Synthesis of MDNPB QC Quantum Chemistry (CBS-QB3 / G4) Syn->QC Bomb Bomb Calorimetry (ΔcH°) Syn->Bomb Subl Transpiration Method (ΔsubH°) Syn->Subl Iso Isodesmic Reaction Design QC->Iso Gas Gas-Phase ΔfH° Iso->Gas Val Validation & EXPLO5 Performance Modeling Gas->Val Hess's Law Cond Condensed-Phase ΔfH° Bomb->Cond Subl->Cond Cond->Val

Workflow for determining the enthalpy of formation via computational and experimental pathways.

References

  • Devi, R., et al. "Enthalpy of Formation of the Energetic Materials Possessing Dinitromethyl and Trinitromethyl Functional Groups: Combined Quantum Chemical Composite and Isodesmic Reaction Approach." ACS Omega (2025). 3

  • "The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles via Transpiration Method, Differential Scanning, and Bomb Calorimetry." Journal of Chemical & Engineering Data (2024). 2

  • "Polynitropyrazoles as new environment-friendly energetic materials: experimental and computer-aided study of thermal decomposition." ResearchGate (2018). 1

  • "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." PMC (2020). 4

Sources

Foundational

Crystal Structure Analysis of N-Substituted 3,4-Dinitro-1H-Pyrazoles: Deciphering Energetic and Pharmaceutical Pharmacophores

Executive Summary The rational design of high-energy-density materials (HEDMs) and targeted pharmaceutical intermediates relies heavily on understanding molecular packing at the crystallographic level. N-substituted 3,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of high-energy-density materials (HEDMs) and targeted pharmaceutical intermediates relies heavily on understanding molecular packing at the crystallographic level. N-substituted 3,4-dinitro-1H-pyrazoles represent a privileged class of nitrogen-rich heterocyclic compounds. Their highly electronegative nitrogen and oxygen atoms, combined with a delocalized π-electron system, impart exceptional thermal stability, high density, and tunable sensitivity[1].

As an application scientist, I approach crystal structure analysis not merely as a tool for structural confirmation, but as a critical mechanism for decoding structure-property relationships. This technical guide outlines the self-validating crystallographic workflows, causality in experimental design, and advanced structure-property correlations required to analyze N-substituted 3,4-dinitropyrazoles.

Causality in Experimental Design: Solvation and Polymorphism

Before a crystal can be analyzed, it must be grown with intent. 3,4-Dinitropyrazole (DNP) derivatives are notoriously prone to forming solvates and exhibiting "disappearing polymorphs"[2]. The choice of crystallization solvent is not arbitrary; it is the primary variable controlling the hydrogen-bond network.

  • Aqueous Systems: Crystallizing DNP via solvent evaporation in water yields a 4:1 DNP/water solvate. The water molecule localizes on a twofold crystallographic axis, bridging DNP molecules via intermolecular hydrogen bonds, significantly altering the crystal's slip planes and stability[1].

  • Aromatic Systems: Utilizing benzene as a solvent produces a 0.25-solvate where the benzene molecule lies on a crystallographic inversion center, promoting extensive π–π stacking interactions[3].

The Causality: We deliberately screen multiple solvent polarities because the inclusion of solvent molecules dictates the formation of ductile versus brittle crystal faces. Ductile faces undergo plastic deformation under mechanical stress, preventing localized "hot spots" and drastically reducing impact sensitivity[2].

Methodological Workflow: Self-Validating SCXRD and DFT Protocol

To ensure absolute scientific integrity, our laboratory employs a self-validating system. Single-Crystal X-Ray Diffraction (SCXRD) provides the empirical electron density map, but it can sometimes struggle to distinguish between isoelectronic fragments (e.g., C–H bonds vs. N-lone pairs)[4]. Therefore, empirical data must be cross-validated using Density Functional Theory (DFT).

Step-by-Step Protocol
  • Synthesis & Purification: Synthesize the N-substituted 3,4-dinitropyrazole via sequential N-nitration, thermal rearrangement, and C-nitration[1]. Purify the compound to >99% via high-performance liquid chromatography (HPLC) to prevent impurity-induced polymorph disruption.

  • Controlled Crystallization: Dissolve 50 mg of the purified compound in the target solvent (e.g., water or benzene). Allow slow evaporation at 20 °C in a vibration-free environment to yield high-quality, transparent single crystals[1][5].

  • SCXRD Data Collection: Mount a uniform crystal on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Critical Choice: Maintain the crystal at 123 K during collection[3]. Why? Cryogenic temperatures minimize thermal atomic displacement parameters (ellipsoids), allowing for the precise measurement of the twisted nitro group dihedral angles, which otherwise blur due to thermal motion.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXS) and refine using full-matrix least-squares on F² (SHELXL). Position all hydrogen atoms geometrically as riding models[3].

  • DFT Cross-Validation: Export the resulting CIF file to a DFT package (e.g., CASTEP) utilizing periodic boundary conditions. Run a geometry optimization. Validation Metric: If the experimental geometry is correct, the maximum Hellmann–Feynman forces on all atoms will rapidly converge below 0.01 eV/Å[5].

Workflow N1 Synthesis & Purification (N-Substitution) N2 Controlled Crystallization (Solvent Selection) N1->N2 >99% Purity N3 SCXRD Data Collection (123 K, Mo Kα) N2->N3 Single Crystal N4 Structure Solution (Direct Methods) N3->N4 Diffraction Data N5 DFT Cross-Validation (Periodic Boundary) N4->N5 Atomic Coordinates N6 Validated Crystal Structure Model N4->N6 Experimental Fit N5->N6 Force < 0.01 eV/Å

Self-validating workflow integrating SCXRD and DFT for crystal structure determination.

Quantitative Crystallographic Data & Intermolecular Interactions

The structural integrity of 3,4-dinitropyrazoles relies on a delicate balance between steric hindrance and intermolecular forces. In the solid state, the pyrazole ring remains essentially planar, but the bulky nitro groups at the 3- and 4-positions are forced to twist out of the plane (exhibiting dihedral angles ranging from 11.7° to 31.1°) to minimize steric repulsion[3].

Table 1 summarizes the crystallographic parameters of key DNP derivatives and solvates:

Compound / SolvateSpace GroupLattice Parameters (a, b, c in Å)Cell Vol. (ų)Key Intermolecular Interactions
3,4-Dinitropyrazole (Pure) [5]Monoclinic, P21/ca=10.01, b=12.03, c=9.76~1170.0N–H⋯O (1.827 Å), van der Waals, π–π
DNP Benzene 0.25-Solvate [3]Monoclinic, P21/ca=7.45, b=9.78, c=19.531420.7N–H⋯O, extensive π–π stacking
N-Azoxy DNP Derivative *[4]Orthorhombic, Pbcaa=8.31, b=14.21, c=19.422295.6C–H⋯O–N, O⋯π, O⋯O contacts

*Full name: 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole.

Mechanistic Insights from the Data

In pure DNP, the primary stabilizing forces are N–H⋯O hydrogen bonds and van der Waals forces, which organize the molecules into stacked 1D molecular tapes[5]. When N-substitution occurs—such as the addition of an azoxy group—the traditional N–H donor is lost. Consequently, the crystal lattice must rely on weaker, more complex interactions like C–H⋯O–N intramolecular bonds and O⋯π contacts to maintain structural cohesion[4].

Advanced Insights: Pressure-Induced Phase Transitions

Energetic materials frequently operate under extreme shock waves and high-pressure environments. Understanding how the crystal lattice responds to mechanical stimuli is paramount.

Using Diamond Anvil Cell (DAC) technology coupled with in situ high-pressure angle-dispersive X-ray diffraction (ADXRD), researchers have tracked the structural evolution of DNP[5]. As pressure increases, the distance between the 1D molecular tapes compresses. Eventually, the van der Waals forces are overcome, and the system undergoes a phase transition, reorganizing into highly stable 2D hydrogen-bonded networks[5].

PhaseTransition P1 Ambient Pressure (1D Molecular Tapes) P2 Diamond Anvil Cell (High Pressure) P1->P2 Compression P3 Phase Transition (2D H-Bonded Networks) P2->P3 Structural Evolution

Pressure-induced structural evolution of 3,4-dinitropyrazole from 1D tapes to 2D networks.

This transition is a critical safety feature; the ability of the crystal lattice to absorb mechanical energy through structural reorganization (rather than immediate bond scission) directly contributes to the insensitivity of DNP-based melt-cast explosives.

Conclusion

The crystal structure analysis of N-substituted 3,4-dinitro-1H-pyrazoles requires a holistic approach that bridges empirical diffraction data with quantum mechanical validation. By understanding the causality behind solvate formation, the torsional strain of nitro groups, and the lattice's response to high pressure, scientists can rationally design pyrazole derivatives that perfectly balance high energy density with operational safety.

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Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate

Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate, a molecule of interest in materials science and pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate, a molecule of interest in materials science and pharmaceutical research. The structural complexity, arising from the combination of a dinitro-substituted pyrazole heterocycle and a substituted benzene ring, necessitates a multi-technique approach for unambiguous identification. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the elucidation of its structure. We present predicted spectral data, detailed experimental protocols, and the scientific rationale behind the spectral assignments, offering a self-validating system for researchers. This guide is intended for scientists and professionals in drug development and chemical research who require a robust methodology for structural confirmation.

Introduction and Molecular Structure

Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is a heterocyclic compound featuring a highly electron-deficient dinitropyrazole ring linked via a methylene bridge to a methyl benzoate moiety. The presence of multiple nitro groups suggests potential applications as an energetic material or as a synthon for developing novel bioactive compounds.[1][2] Accurate and thorough characterization is the bedrock of any such application, ensuring purity, identity, and structural integrity.

The strategic combination of NMR and FTIR spectroscopy provides complementary information. NMR spectroscopy maps the carbon-hydrogen framework and the electronic environment of each nucleus, while FTIR spectroscopy identifies the key functional groups based on their characteristic vibrational frequencies.[3][4]

For clarity in spectral assignments, the following systematic numbering is applied to the core structure.

Caption: Molecular structure and numbering scheme for methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) provides definitive information about the number of different types of protons and their connectivity. For the title compound, we predict five distinct signals.

Causality Behind Predicted Chemical Shifts: The electronic environment heavily influences a proton's chemical shift (δ). Electron-withdrawing groups (EWGs), such as nitro (–NO₂) and carbonyl (–C=O) groups, decrease the electron density around nearby protons, "deshielding" them and shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups shift signals upfield.

  • Pyrazole Proton (H5): The pyrazole ring is aromatic, which would typically place its proton signals in the 6.0-8.0 ppm range.[5] However, the two adjacent nitro groups are powerful EWGs, significantly deshielding H5. Therefore, its signal is expected to appear far downfield as a singlet, as there are no adjacent protons within three bonds to cause splitting.

  • Methylene Protons (H6): These protons are situated between two aromatic systems: the dinitropyrazole and the benzene ring. This benzylic-like position will shift them downfield. They will appear as a singlet because there are no adjacent protons.

  • Benzoate Aromatic Protons (H8, H9, H11, H12): The benzene ring is para-substituted. The ester group is an EWG, and the methylene-pyrazole group is also withdrawing. Due to the symmetry of the para-substitution, protons H8/H12 and H9/H11 are chemically equivalent. This will result in a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing ester group (H9, H11) are expected to be further downfield than the protons ortho to the methylene group (H8, H12).[6][7]

  • Methyl Protons (H14): The protons of the methyl ester group are attached to an oxygen atom, placing their signal in a characteristic region. They will appear as a sharp singlet.[8]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H5 8.5 - 9.0 Singlet (s) 1H Strongly deshielded by two adjacent NO₂ groups on the pyrazole ring.[1]
H9, H11 8.0 - 8.2 Doublet (d) 2H Aromatic, ortho to the electron-withdrawing ester group.[8]
H8, H12 7.4 - 7.6 Doublet (d) 2H Aromatic, ortho to the methylene bridge.
H6 (CH₂) 5.6 - 6.0 Singlet (s) 2H Methylene bridge protons deshielded by two adjacent ring systems.

| H14 (OCH₃) | 3.9 - 4.0 | Singlet (s) | 3H | Characteristic chemical shift for methyl ester protons.[9] |

¹³C NMR Spectroscopic Analysis

Proton-decoupled ¹³C NMR spectroscopy reveals the number of chemically distinct carbon atoms in the molecule. Based on the structure's symmetry, we predict ten unique carbon signals.

Causality Behind Predicted Chemical Shifts: The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached groups.

  • Carbonyl Carbon (C13): Ester carbonyl carbons are significantly deshielded and appear far downfield, typically in the 165-175 ppm range.[10]

  • Pyrazole Carbons (C3, C4, C5): These carbons are part of an aromatic heterocycle. The carbons directly attached to the strongly electron-withdrawing nitro groups (C3 and C4) will be significantly deshielded.[11][12] The C5 carbon, adjacent to two nitrogen atoms, will also be downfield but likely less so than C3 and C4.

  • Aromatic Carbons (C7, C8, C9, C10, C11, C12): The quaternary carbons (C7 and C10) will have distinct chemical shifts. C10, attached to the carbonyl group, will be further downfield than C7. The protonated carbons (C8/C12 and C9/C11) will appear in the typical aromatic region of 120-140 ppm.[13]

  • Methylene Carbon (C6): This sp³-hybridized carbon will be found further upfield but is shifted downfield from a simple alkane due to its attachment to a nitrogen atom and an aromatic ring.

  • Methyl Carbon (C14): The methyl ester carbon is characteristic and appears in the 50-55 ppm range.[9]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale
C13 (C=O) 165 - 167 Ester carbonyl carbon, highly deshielded.[10]
C3, C4 145 - 155 Pyrazole carbons attached to NO₂ groups, strongly deshielded.[12]
C5 135 - 140 Pyrazole carbon adjacent to ring nitrogens.[14]
C7, C10 130 - 145 Quaternary aromatic carbons; C10 is more deshielded by the ester.
C9, C11 129 - 131 Aromatic CH ortho to the ester group.[8]
C8, C12 127 - 129 Aromatic CH ortho to the methylene bridge.
C6 (CH₂) 50 - 55 Methylene bridge carbon.

| C14 (OCH₃) | 52 - 54 | Methyl ester carbon.[9] |

FTIR Spectroscopic Analysis

FTIR spectroscopy is an essential tool for identifying the functional groups present in a molecule. The spectrum of the title compound is expected to be dominated by strong absorptions from the nitro and ester groups.[15]

Key Vibrational Modes:

  • Nitro Group (NO₂): The nitro group produces two very strong and characteristic absorption bands due to asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[15][16] Their high intensity is due to the large change in dipole moment during vibration.

  • Ester Group (C=O and C-O): The ester functional group will give rise to a strong C=O stretching band, typically around 1725-1700 cm⁻¹.[17] A strong C-O stretching band is also expected between 1300-1100 cm⁻¹.

  • Aromatic Rings (C=C and C-H): Aromatic C=C in-ring stretching vibrations will appear as medium intensity bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching will be observed as weaker bands above 3000 cm⁻¹.

  • Aliphatic C-H: The methylene bridge C-H stretching vibrations will appear as medium-to-weak bands just below 3000 cm⁻¹.

Table 3: Predicted FTIR Data (ATR)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
Aromatic C-H Stretch 3100 - 3000 Weak to Medium Pyrazole & Benzene Rings
Aliphatic C-H Stretch 2990 - 2950 Weak CH₂ and OCH₃
Ester C=O Stretch 1725 - 1710 Strong Methyl Benzoate
Aromatic C=C Stretch 1610 - 1450 Medium Pyrazole & Benzene Rings
Asymmetric NO₂ Stretch 1540 - 1510 Strong Dinitropyrazole
Symmetric NO₂ Stretch 1350 - 1330 Strong Dinitropyrazole
Ester C-O Stretch 1300 - 1250 Strong Methyl Benzoate

| C-N Stretch | 890 - 835 | Medium | Pyrazole-NO₂ |

Experimental Protocols and Workflow

A systematic approach is crucial for obtaining high-quality, reproducible data. The following workflow and protocols represent a self-validating system for characterization.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation start Purified Solid Sample nmr_prep Dissolve 5-10 mg in 0.7 mL CDCl3 with TMS start->nmr_prep For NMR ftir_prep Place small amount of solid on ATR crystal start->ftir_prep For FTIR nmr_acq Acquire ¹H, ¹³C, & 2D NMR Spectra (e.g., COSY, HSQC, HMBC) nmr_prep->nmr_acq ftir_acq Acquire FTIR Spectrum (4000-400 cm⁻¹, 32 scans) ftir_prep->ftir_acq analysis Process & Analyze Spectra: - Assign peaks - Correlate data nmr_acq->analysis ftir_acq->analysis confirmation Structure Confirmation analysis->confirmation

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound.[18]

  • Solvent Addition: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Following this, acquire a proton-decoupled ¹³C NMR spectrum. For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

FTIR Spectroscopy Protocol
  • Instrument Preparation: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.[18]

  • Sample Analysis: Place a small, representative amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure firm and uniform contact.

  • Data Acquisition: Record the sample spectrum. To achieve a high signal-to-noise ratio, co-add a minimum of 16 to 32 scans over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Conclusion

The structural characterization of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate can be confidently achieved through the synergistic use of NMR and FTIR spectroscopy. The ¹H NMR spectrum is predicted to show five distinct sets of signals, including a highly deshielded pyrazole proton and a characteristic AA'BB' pattern for the benzoate ring. The ¹³C NMR spectrum will display ten unique carbon signals, with the nitro-substituted pyrazole carbons and the ester carbonyl appearing significantly downfield. Finally, the FTIR spectrum will be unequivocally identified by the presence of very strong absorption bands corresponding to the asymmetric and symmetric stretches of the two nitro groups and the strong ester carbonyl stretch. The integrated workflow and protocols described herein provide a robust and reliable methodology for the definitive structural elucidation of this compound.

References

  • ResearchGate. 13C and 15N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). Available from: [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 513-519. Available from: [Link]

  • Claramunt, R. M., et al. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Available from: [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available from: [Link]

  • He, C., et al. (2014). 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds. RSC Advances, 4(59), 31235-31242. Available from: [Link]

  • Visnav, S. S., et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Pharmaceutical Negative Results, 13(3), 572-579. Available from: [Link]

  • Fischer, D., et al. (2018). Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. ChemistryOpen, 7(8), 649-661. Available from: [Link]

  • Sryahwa Publications. An Efficient Nano-Catalyzed Green Synthesis, Characterization of Substituted Pyrazoles & Study of Their Fluorescence. Available from: [Link]

  • Yin, P., et al. (2019). Taming of 4-azido-3,5-dinitropyrazole based energetic materials. Dalton Transactions, 48(1), 169-176. Available from: [Link]

  • Kuehl, V. A., et al. (2023). Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole. AIP Conference Proceedings, 2844(1), 300012. Available from: [Link]

  • ResearchGate. Synthesis and characterization of 3, 4-dinitropyrazole. Available from: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15. Available from: [Link]

  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for an article. Available from: [Link]

  • ResearchGate. Surfaces of the characteristic IR bands of a nitro group for nitrodope samples with different contents of nitrocellulose. Available from: [Link]

  • LibreTexts Chemistry. 12.7: Interpreting Infrared Spectra. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Available from: [Link]

  • Jimeno, M. L., et al. (1993). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 31(4), 291-294. Available from: [Link]

  • ResearchGate. Optimization on synthesis process and characterization of 1-methyl-3, 4-dinitropyrazoles. Available from: [Link]

  • University of Wisconsin-Madison. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available from: [Link]

  • Perevalov, V. P., et al. (2015). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of Organic Chemistry, 51(12), 1782-1785. Available from: [Link]

  • Chegg. Solved using the 1H NMR spectrum of the starting material. Available from: [Link]

  • Chegg. Solved IR Spectrum of Methyl Benzoate. Available from: [Link]

  • Kamal, G. M., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1482. Available from: [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(14), 3205. Available from: [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... Available from: [Link]

  • Scribd. Synthesis and Analysis of Methyl m-Nitrobenzoate. Available from: [Link]

  • ResearchGate. Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Available from: [Link]

  • University of Calgary. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

Sources

Foundational

Thermodynamic Properties of 3,4-Dinitropyrazole (3,4-DNP) Energetic Precursors: A Comprehensive Technical Guide

Executive Summary The rational design of nitrogen-rich heterocyclic compounds represents a critical intersection of energetic materials research and pharmaceutical intermediate development. Among these, 3,4-dinitropyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of nitrogen-rich heterocyclic compounds represents a critical intersection of energetic materials research and pharmaceutical intermediate development. Among these, 3,4-dinitropyrazole (3,4-DNP) has emerged as a premier melt-cast energetic carrier, offering a compelling alternative to 2,4,6-trinitrotoluene (TNT). For researchers and chemical formulation professionals, understanding the thermodynamic properties, thermal stability, and synthetic precursors of 3,4-DNP provides vital insights into handling highly energetic, nitrogen-dense scaffolds. This guide details the physicochemical data, thermodynamic synthesis pathways, and rigorous thermal evaluation protocols for 3,4-DNP and its precursors.

Thermodynamic Profile and Physicochemical Data

The utility of 3,4-DNP is fundamentally driven by its thermodynamic profile. A critical requirement for any melt-castable material is a wide temperature differential between its melting point and its decomposition onset. 3,4-DNP exhibits a melting point of ~86 °C and an exothermic decomposition onset above 211 °C, providing a safe, >120 °C processing window [4].

Furthermore, the dense packing of the pyrazole ring yields high theoretical density and superior detonation parameters compared to traditional aromatic energetics [2].

Table 1: Key Thermodynamic and Physicochemical Properties of 3,4-DNP
PropertyValueAnalytical Significance
Melting Point ( Tm​ ) 86.0 – 88.0 °CEnables low-temperature melt-casting, reducing thermal hazard during formulation.
Density ( ρ ) 1.86 – 1.87 g/cm³High density directly correlates to elevated detonation velocity and pressure.
Detonation Velocity ( Vd​ ) 8,104 – 8,240 m/sSignificantly exceeds TNT (~6,940 m/s), indicating higher energy release.
Detonation Pressure ( Pj​ ) 28.7 – 29.4 GPaHigh brisance suitable for advanced explosive formulations.
Heat of Detonation ( ΔHd​ ) 4,326 kJ/kgQuantifies the total thermodynamic energy output upon complete decomposition.
Activation Energy ( Ea​ ) 131 kJ/molHigh kinetic barrier to decomposition ensures long-term storage stability.
Acidity ( pKa​ ) 5.14Highly acidic NH proton; necessitates careful selection of formulation binders.

Data synthesized from established calorimetric and crystallographic evaluations[2, 3, 4].

Synthetic Pathways and Precursor Thermodynamics

The synthesis of 3,4-DNP is an exercise in overcoming thermodynamic and kinetic barriers. Direct C-nitration of the pyrazole ring is thermodynamically unfavorable due to the strong electron-withdrawing nature of the initial nitro group, which severely deactivates the ring.

To bypass this, the synthesis employs a thermodynamically driven rearrangement strategy [1]:

  • N-Nitration : Pyrazole is first nitrated at the nitrogen atom (N-nitropyrazole) using a milder HNO3​/Ac2​O system.

  • Thermal Rearrangement : Heating the N-nitropyrazole in a high-boiling solvent (e.g., anisole or benzonitrile at 145 °C) provides the activation energy necessary to drive the [1,5]-sigmatropic rearrangement, migrating the nitro group to the carbon backbone to form the highly stable 3-nitropyrazole (3-NP).

  • C-Nitration : The stable 3-NP precursor is then subjected to a harsher mixed-acid system ( HNO3​/H2​SO4​ at 55–60 °C) to yield the final 3,4-DNP product.

Synthesis P Pyrazole (Starting Material) N_Nitration N-Nitration (HNO3 / Ac2O) P->N_Nitration NNP N-Nitropyrazole (Kinetic Product) N_Nitration->NNP Rearrangement Thermal Rearrangement (145 °C) NNP->Rearrangement ThreeNP 3-Nitropyrazole (Thermodynamic Sink) Rearrangement->ThreeNP C_Nitration C-Nitration (HNO3 / H2SO4) ThreeNP->C_Nitration DNP 3,4-Dinitropyrazole (Target Energetic) C_Nitration->DNP

Fig 1: Thermodynamic synthesis workflow from pyrazole to 3,4-dinitropyrazole.

Thermal Decomposition Kinetics & Analytical Protocols

Understanding the thermal decomposition of 3,4-DNP is vital for both safety and performance. The decomposition occurs in distinct stages: initial nitro-group dissociation and ring opening, followed by an autocatalytic reaction that rapidly generates N2​ , CO2​ , H2​O , and NO gases [2, 3].

Decomp DNP 3,4-DNP (Solid) Melt Endothermic Melting (86 °C) DNP->Melt Liquid 3,4-DNP (Liquid) Melt->Liquid Decomp Exothermic Decomposition (Onset > 211 °C) Liquid->Decomp Stage1 Nitro-Group Dissociation & Ring Opening Decomp->Stage1 Products N2, CO2, H2O, NO (Final Gas Products) Stage1->Products

Fig 2: Thermally induced phase transition and decomposition pathway of 3,4-DNP.

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Kinetics

To derive the apparent activation energy ( Ea​=131 kJ/mol), a self-validating DSC protocol must be employed to eliminate mass-transfer artifacts.

  • Calibration : Calibrate the DSC sensor using high-purity Indium ( Tm​=156.6 °C) and Zinc ( Tm​=419.5 °C) standards to ensure precise endothermic/exothermic peak mapping.

  • Sample Preparation : Weigh exactly 1.0 to 1.5 mg of 3,4-DNP. Causality: Larger masses induce thermal runaway and self-heating artifacts, skewing kinetic calculations and risking equipment damage.

  • Crucible Selection : Use gold-plated high-pressure crucibles with a 50 µm pinhole lid. Causality: The pinhole allows decomposition gases to escape, preventing crucible rupture, while maintaining a self-generated atmosphere to simulate real-world confinement.

  • Atmosphere Control : Purge the furnace with high-purity Nitrogen gas at 50 mL/min to prevent secondary oxidative reactions that would artificially lower the decomposition onset.

  • Dynamic Heating : Subject the samples to multiple linear heating rates ( β=5,10,15,20 °C/min).

  • Kinetic Extraction : Apply the Kissinger and Ozawa-Doyle isoconversional methods to the shift in peak exothermic temperatures to calculate the activation energy.

Experimental Protocol: Bomb Calorimetry for Heat of Detonation
  • Standardization : Calibrate the calorimeter's heat capacity using NIST-traceable benzoic acid pellets.

  • Pelletization : Press 1.0 g of 3,4-DNP powder into a dense pellet. Causality: Loose powder can cause incomplete combustion or explosive scattering inside the bomb, leading to artificially low energy readings.

  • Ignition : Attach a standardized nickel-chromium ignition wire in direct contact with the pellet.

  • Combustion : Purge and pressurize the bomb with 3.0 MPa of O2​ . Submerge in the isothermal water jacket, equilibrate, ignite, and record the temperature rise ( ΔT ).

  • Validation : Subtract the known combustion enthalpy of the ignition wire and apply Washburn corrections to isolate the exact thermodynamic contribution of the 3,4-DNP molecule.

Advanced Formulations & Cocrystallization

A significant thermodynamic challenge with 3,4-DNP is its relatively high acidity ( pKa​=5.14 ), which can lead to compatibility issues with basic binders or metal casings [4]. To modulate this, researchers employ cocrystallization techniques.

By pairing 3,4-DNP with a basic co-former, such as 3,4-diaminofurazan (DAF), intermolecular hydrogen bonding alters the crystal lattice. This thermodynamic stabilization not only neutralizes the acidic proton but also shifts the decomposition onset to higher temperatures, effectively tuning the sensitivity and performance of the energetic material without altering the covalent structure of the 3,4-DNP precursor [4].

Conclusion

3,4-Dinitropyrazole represents a masterclass in thermodynamic balancing. Its synthesis relies on carefully controlled kinetic and thermodynamic pathways, while its application as a melt-cast carrier is dictated by the wide thermal window between its melting and decomposition points. By employing rigorous, self-validating analytical protocols, researchers can accurately harness the energetic potential of 3,4-DNP, paving the way for safer, higher-performing materials in both defense and advanced chemical engineering applications.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. nih.gov.
  • Anisotropic Shock Response of 3,4-Dinitropyrazole Revealed by First-Principles Calcul
  • Property characterization of 3, 4-dinitropyrazole and its application.
  • Synthesis, Performance, and Thermal Behavior of Two Insensitive 3,4-Dinitropyrazole-Based Energetic Cocrystals. acs.org.

Protocols & Analytical Methods

Method

High-Yield N-Alkylation of 3,4-Dinitro-1H-pyrazole with Methyl 4-(Bromomethyl)benzoate: Regioselectivity and Protocol Optimization

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale The functionalization of highly e...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The functionalization of highly electron-deficient heterocycles is a persistent challenge in the development of energetic materials, agrochemicals, and pharmaceutical intermediates. 3,4-Dinitro-1H-pyrazole (3,4-DNP) is a prime example: the presence of two strongly electron-withdrawing nitro groups renders the pyrazole N–H highly acidic, allowing for facile deprotonation 1. However, this same electronic depletion significantly reduces the nucleophilicity of the resulting pyrazolate anion.

When reacting 3,4-DNP with a highly reactive benzylic electrophile such as methyl 4-(bromomethyl)benzoate , two primary mechanistic factors dictate the success of the reaction:

  • Nucleophilic Activation: A polar aprotic solvent (e.g., DMF) must be used to effectively solvate the counter-cation (e.g., K⁺), leaving the pyrazolate anion "naked" and maximizing its reactivity.

  • Regiocontrol: The tautomeric nature of 3,4-DNP means alkylation can occur at either N1 or N2. Alkylation at the nitrogen adjacent to the C3-nitro group (yielding the 4,5-dinitro isomer) suffers from severe steric and dipole-dipole repulsion. Consequently, the reaction strongly favors the 3,4-dinitro isomer. Historical data on analogous alkylations of 3,4-DNP demonstrates a consistent ~7:1 regiomeric ratio in favor of the less sterically hindered 3,4-dinitro product 2.

Pathway Step1 3,4-Dinitro-1H-pyrazole + K2CO3 Step2 Pyrazolate Anion (DMF Solution) Step1->Step2 Deprotonation (RT, 30 min) Step3 Addition of Methyl 4-(bromomethyl)benzoate Step2->Step3 Nucleophilic Activation Major 1-(4-(Methoxycarbonyl)benzyl)-3,4-dinitro-1H-pyrazole (Major Isomer, ~85%) Step3->Major Attack at N1 (Sterically Favored) Minor 1-(4-(Methoxycarbonyl)benzyl)-4,5-dinitro-1H-pyrazole (Minor Isomer, ~15%) Step3->Minor Attack at N2 (Sterically Hindered)

Reaction pathway detailing the regioselective N-alkylation of 3,4-dinitro-1H-pyrazole.

Experimental Design & Condition Optimization

To ensure a self-validating and high-yielding protocol, several bases and solvents were evaluated. While sodium hydride (NaH) is a stronger base, it risks inducing transesterification or hydrolysis of the electrophile's methyl ester group if trace moisture is present. Potassium carbonate (K₂CO₃) in anhydrous DMF provides the optimal balance: it is basic enough to quantitatively deprotonate 3,4-DNP while preserving the integrity of the ester functionality.

Table 1: Optimization of N-Alkylation Conditions
EntryBase (1.5 eq)SolventTemp (°C)Time (h)Total Yield (%)Regiomeric Ratio (3,4- vs 4,5-)
1Et₃NMeCN0 to RT1272%6:1
2NaHTHF0 to RT881%5:1
3 K₂CO₃ DMF RT 12 89% 7:1
4Cs₂CO₃DMFRT1291%7:1

Note: Entry 3 was selected as the standard protocol due to the optimal balance of high yield, excellent regioselectivity, and cost-effectiveness of K₂CO₃ compared to Cs₂CO₃.

Step-by-Step Methodology

⚠️ Safety Warning: 3,4-Dinitro-1H-pyrazole and its derivatives are energetic materials. While the benzylic derivatives are generally stable, all reactions should be conducted behind a blast shield using grounded equipment and Kevlar gloves 1.

Workflow N1 1. Deprotonation 3,4-DNP + K2CO3 in dry DMF (30 min) N2 2. Alkylation Add Electrophile Stir 12h at RT N1->N2 N3 3. Quench & Extract Ice water quench EtOAc extraction N2->N3 N4 4. Purification Silica Gel Column Isolate Major Isomer N3->N4

Step-by-step experimental workflow for the N-alkylation and isolation of the major regioisomer.

Phase 1: Deprotonation (Self-Validating Step)
  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dinitro-1H-pyrazole (1.58 g, 10.0 mmol) and anhydrous K₂CO₃ (2.07 g, 15.0 mmol).

  • Solvation: Introduce anhydrous DMF (25 mL) under an argon atmosphere.

  • Validation: Stir the suspension at room temperature (20–25 °C) for 30 minutes. Self-Validation Check: The mixture will transition from a pale yellow suspension to a clear, deep yellow/orange solution, visually confirming the formation of the pyrazolate anion.

Phase 2: Alkylation
  • Addition: Dissolve methyl 4-(bromomethyl)benzoate (2.52 g, 11.0 mmol, 1.1 eq) in anhydrous DMF (10 mL). Add this solution dropwise to the pyrazolate mixture over 15 minutes to prevent localized heating.

  • Reaction: Allow the reaction to stir at room temperature for 12 hours.

  • Monitoring: Perform TLC (Hexanes/EtOAc 3:1). Self-Validation Check: The UV-active electrophile spot ( Rf​≈0.6 ) should disappear, replaced by two new UV-active spots corresponding to the major 3,4-dinitro isomer ( Rf​≈0.4 ) and the minor 4,5-dinitro isomer ( Rf​≈0.3 ).

Phase 3: Workup & Extraction
  • Quenching: Pour the reaction mixture slowly into 150 mL of crushed ice water. This will precipitate the crude product mixture as an off-white to pale yellow solid.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with distilled water (3 × 50 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isomeric mixture.

Phase 4: Purification & Isolation
  • Chromatography: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of Hexanes/EtOAc (9:1 to 3:1).

  • Isolation: The major isomer, 1-(4-(methoxycarbonyl)benzyl)-3,4-dinitro-1H-pyrazole , elutes first. Pool the appropriate fractions and evaporate to dryness to afford the pure product as a crystalline solid (Typical Yield: ~2.3 g, 75% isolated yield of the major isomer).

References

  • Zyuzin, I. N., Suponitsky, K. Y., & Dalinger, I. L. (2017). N-[2,2-BIS(METHOXY-NNO-AZOXY)ETHYL]PYRAZOLES. Chemistry of Heterocyclic Compounds.

  • ACS Omega. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Publications.1

  • Faria et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI Organics. 2

Sources

Application

Application Note: Advanced Purification and Crystallization Protocols for Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate

Mechanistic Rationale and Compound Profile Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is a highly specialized intermediate. The 3,4-dinitropyrazole (3,4-DNP) core is a privileged scaffold in the design of ins...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Compound Profile

Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is a highly specialized intermediate. The 3,4-dinitropyrazole (3,4-DNP) core is a privileged scaffold in the design of insensitive energetic materials and melt-castable explosives due to its high density and favorable oxygen balance [1].

Synthesizing this compound via the N-alkylation of 3,4-DNP with methyl 4-(bromomethyl)benzoate introduces two primary downstream purification challenges:

  • Acidic Precursor Carryover : Unlike unsubstituted 1H-pyrazole (pKa = 14.2), 3,4-DNP is highly acidic (pKa = 5.14) due to the powerful electron-withdrawing effects of the adjacent nitro groups [1]. This causality dictates our extraction strategy: a mild aqueous base will easily deprotonate unreacted 3,4-DNP, rendering it water-soluble, while the neutral target ester remains in the organic phase.

  • Regioisomerism : 3,4-DNP contains two annular nitrogen atoms. While steric hindrance from the C3-nitro group and electronic desymmetrization strongly direct electrophilic attack to the N1 position [3], trace N2-alkylation products can form. These must be rigorously removed via chromatography prior to crystallization to prevent crystal lattice defects.

Experimental Workflow

Workflow N1 Crude Alkylation Mixture (DMF, K2CO3, 3,4-DNP, Methyl 4-(bromomethyl)benzoate) N2 Aqueous Quench & Extraction (EtOAc / H2O) N1->N2 Add H2O/EtOAc N3 Mild Base Wash (Sat. NaHCO3) N2->N3 Isolate Organic N4 Aqueous Waste (Deprotonated 3,4-DNP) N3->N4 pH > 7.5 (Aqueous) N5 Organic Phase (Target + Neutral Impurities) N3->N5 Organic Layer N6 Silica Gel Chromatography (Hexane/EtOAc Gradient) N5->N6 Concentrate N7 Anti-Solvent Crystallization (EtOAc / n-Heptane) N6->N7 Isolate Main Fraction N8 Pure Target Compound (>99.5% HPLC Purity) N7->N8 Filter & Dry

Workflow for extraction, chromatography, and crystallization of the target compound.

Phase 1: Liquid-Liquid Extraction and Regioisomer Separation

Objective : Remove unreacted starting materials, DMF solvent, and trace N2-isomers.

Self-Validating Protocol :

  • Quench & Partition : Dilute the crude N-alkylation reaction mixture (assumed 100 mmol scale in DMF) with 5 volumes of chilled distilled water. Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 150 mL).

  • Mild Base Wash (Critical Step) : Wash the combined organic layers with saturated aqueous NaHCO₃ (3 x 100 mL).

    • Causality : The NaHCO₃ (pH ~8.3) selectively deprotonates the unreacted 3,4-DNP (pKa 5.14), forcing it into the aqueous phase as a sodium salt.

    • Validation Check : Measure the pH of the final aqueous wash. If pH < 7.5, acidic 3,4-DNP is still neutralizing the base; repeat the wash until the aqueous pH remains stable at ~8.0.

  • Brine Wash & Drying : Wash the organic layer with saturated NaCl (100 mL) to remove residual water and DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Flash Chromatography : Load the crude oil onto a silica gel column. Elute with a gradient of Hexane/EtOAc (80:20 transitioning to 60:40).

    • Causality : The N1-alkylated target compound exhibits a higher Rf​ value than the sterically hindered N2-isomer. Collect the primary UV-active band (254 nm) and concentrate.

Phase 2: Precision Anti-Solvent Seeded Crystallization

Objective : Achieve >99.5% purity and a defined crystal habit while avoiding "oiling out" (liquid-liquid phase separation). Energetic materials and their derivatives are notoriously prone to oiling out, which traps impurities and compromises mechanical stability [2].

Thermodynamic Rationale : The target molecule possesses a highly polar dinitropyrazole head and a lipophilic benzoate tail. It exhibits high solubility in EtOAc but poor solubility in n-Heptane. A binary EtOAc/n-Heptane system allows precise control over supersaturation.

Self-Validating Protocol :

  • Dissolution : Dissolve the chromatographically purified product in EtOAc at 60°C to achieve a concentration of 150 mg/mL.

  • Establishing the Metastable Zone : Slowly add n-Heptane dropwise at 60°C under continuous stirring (approx. 300 rpm) until the solution becomes slightly cloudy. Immediately add 1–2 mL of EtOAc until the solution just clears.

  • Seeding : Cool the solution to 50°C and introduce 1% (w/w) pure seed crystals of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate.

    • Causality : Seeding bypasses the high activation energy required for primary nucleation. This forces the compound to grow on the seed crystals within the metastable zone, preventing uncontrolled crash-out or oiling out, and ensuring the growth of highly pure, well-defined crystals [2].

  • Cooling Ramp : Cool the seeded solution from 50°C to 5°C at a strictly controlled rate of 0.1°C/min.

    • Validation Check : Sample the mother liquor at 5°C. Evaporate a 1 mL aliquot to dryness. If the residual mass is >15 mg, desupersaturation is incomplete; hold at 5°C for an additional 2 hours before proceeding.

  • Isolation : Filter the suspension under vacuum. Wash the filter cake with cold n-Heptane (5°C) to displace residual mother liquor, and dry in a vacuum oven at 40°C for 12 hours.

Quantitative Data and Quality Control

Table 1: Representative Solubility Profile (EtOAc / n-Heptane System)
Temperature (°C)Solubility in EtOAc (mg/mL)Solubility in n-Heptane (mg/mL)Optimal Solvent Ratio (v/v)
60> 250< 51:1.5
2585< 11:2
515~ 01:3
Table 2: Quality Control Metrics and Analytical Specifications
ParameterAnalytical MethodAcceptance CriteriaCausality / Importance
Chemical Purity RP-HPLC (254 nm)> 99.5% (Area)Ensures predictable thermal stability and safety [1].
Isomeric Purity ¹H-NMR (DMSO-d₆)N2-isomer < 0.1%The pyrazole C–H bond for 3,4-DNP derivatives appears downfield (9.10–9.35 ppm) [3]. Absence of secondary C–H peaks confirms pure N1 linkage.
Moisture Content Karl Fischer Titration< 0.05% w/wPrevents hydrolytic degradation of the methyl ester moiety over time.
Thermal Stability DSC (10°C/min ramp)Sharp endothermValidates crystal lattice integrity, phase purity, and the absence of trapped solvates [2].

References

  • Synthesis, Performance, and Thermal Behavior of Two Insensitive 3,4-Dinitropyrazole-Based Energetic Cocrystals. Crystal Growth & Design, ACS Publications.1

  • From Disappearing Polymorphs to Local Anisotropy of Mechanical Properties: Decoding Impact Sensitivity of 3,4-Dinitro-1H-Pyrazole-1,5-Diamine. Crystal Growth & Design, ACS Publications.2

  • Extensive Evaluation of Dinitropyrazole and Tetrazole-Based Energetic Compounds: Role of Isomerism and Oxygen Balance on the Overall Performance. The Journal of Organic Chemistry, ACS Publications.3

Sources

Method

Application Note: Evaluation of Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate in High-Energy Density Materials (HEDMs)

Executive Summary & Mechanistic Rationale The development of next-generation High-Energy Density Materials (HEDMs) relies heavily on balancing detonation performance with mechanical insensitivity. Methyl 4-[(3,4-dinitro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of next-generation High-Energy Density Materials (HEDMs) relies heavily on balancing detonation performance with mechanical insensitivity. Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate (CAS: 313062-84-9)[1] represents a highly specialized molecular architecture designed to bridge the gap between high-energy output and operational safety.

As the defense and aerospace sectors shift away from legacy explosives (like TNT and RDX) toward Insensitive Munitions (IM), functionalized nitrogen-rich heterocycles have become foundational[2]. The 3,4-dinitro-1H-pyrazole (3,4-DNP) core provides an excellent baseline of high enthalpy of formation and inherent thermal stability[3]. However, unsubstituted 3,4-DNP exhibits strong intermolecular hydrogen bonding (N–H O–N), leading to unsuitably high melting points for melt-cast applications[4].

By functionalizing the N1 position of the pyrazole with a methyl benzoate moiety, we achieve critical physicochemical modifications:

  • Melting Point Depression : N-alkylation permanently disrupts the hydrogen bond network, predictably lowering the melting point ( Tm​ ) into the desirable 80–120 °C window required for steam-melt casting[4].

  • Desensitization via Steric Shielding : The bulky benzoate ester introduces steric encumbrance around the sensitive C–NO 2​ trigger linkages. Furthermore, the aromatic ring promotes intermolecular π−π stacking, which acts as a structural shock absorber, reducing sensitivity to impact and friction.

G DNP 3,4-DNP Core (High Energy & Stability) Alkylation N-Alkylation (Lowers Melting Point) DNP->Alkylation Benzoate Benzoate Moiety (Steric Shielding) Alkylation->Benzoate HEDM Target HEDM (Melt-Cast Candidate) Benzoate->HEDM

Fig 1: Structural causality pathway for 3,4-DNP functionalization in HEDMs.

Physicochemical & Energetic Profiling

The integration of the benzoate ester significantly alters the oxygen balance (OB%) of the molecule. Because the OB% is highly negative, this compound is not intended to be a standalone explosive but rather an energetic plasticizer or a fuel-rich binder matrix in composite formulations (e.g., mixed with oxidizers like ammonium perchlorate or HMX).

Table 1: Quantitative Data Summary
PropertyValueMethod / Source
Molecular Formula C 12​ H 10​ N 4​ O 6​ Chemical Structure[1]
Molecular Weight 306.23 g/mol Calculated[1]
Predicted Density ( ρ ) ~1.54 g/cm³Computational Prediction
Oxygen Balance ( OBCO​ ) -57.4%Calculated
Oxygen Balance ( OBCO2​​ ) -120.1%Calculated
Primary Application Energetic Plasticizer / Melt-Cast MatrixStructural Inference

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives in energetic characterization.

Workflow Step1 1. Synthesis & Purification (Mild Base SN2 + Crystallization) Step2 2. Purity Validation (1H NMR & HPLC) Step1->Step2 Step3 3. Thermal Profiling (DSC/TGA at 5 °C/min) Step2->Step3 Step4 4. Sensitivity Testing (BAM Impact & Friction vs RDX) Step3->Step4

Fig 2: Self-validating experimental workflow for energetic material evaluation.

Protocol 1: Synthesis and Purification

Objective : Synthesize methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate via SN​2 N-alkylation. Causality : Potassium carbonate (K 2​ CO 3​ ) is deliberately selected as a mild base. Stronger bases (like KOH or NaH) risk nucleophilic attack on the highly electrophilic dinitro-substituted pyrazole ring, leading to decomposition. Acetonitrile is chosen as the solvent because its polar aprotic nature effectively solvates the potassium pyrazolide intermediate, accelerating SN​2 kinetics without the solvolysis side-reactions seen in protic solvents.

Step-by-Step Methodology :

  • Deprotonation : Dissolve 1.0 equivalent of 3,4-dinitro-1H-pyrazole in anhydrous acetonitrile (CH 3​ CN) under a nitrogen atmosphere. Add 1.5 equivalents of anhydrous K 2​ CO 3​ . Stir at 25 °C for 30 minutes to generate the pyrazolide anion.

  • Alkylation : Dropwise, add 1.1 equivalents of methyl 4-(bromomethyl)benzoate dissolved in CH 3​ CN.

  • Reflux : Elevate the temperature to 80 °C and reflux for 12 hours.

  • Self-Validation (Reaction Monitoring) : Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The disappearance of the 3,4-DNP spot confirms reaction completion.

  • Purification : Filter the inorganic salts while hot. Concentrate the filtrate under reduced pressure. Recrystallize the crude product from an ethanol/water mixture to yield the pure compound.

  • Self-Validation (Purity) : Confirm purity via 1 H NMR. Critical: Any residual unreacted 3,4-DNP will act as an impurity, causing freezing-point depression and artificially lowering the Tm​ recorded in Protocol 2.

Protocol 2: Thermal Analysis (DSC/TGA)

Objective : Determine the melting point ( Tm​ ) and decomposition temperature ( Td​ ). Causality : A strict, slow heating rate of 5 °C/min is utilized. Faster heating rates (e.g., 20 °C/min) induce thermal lag in the sample, artificially inflating the apparent decomposition temperature and masking the true thermal stability limit[5].

Step-by-Step Methodology :

  • Calibration : Calibrate the Differential Scanning Calorimeter (DSC) using a high-purity Indium standard ( Tm​ = 156.6 °C) immediately prior to the run.

  • Sample Preparation : Weigh exactly 1.0–1.5 mg of the purified compound.

    • For DSC: Seal in a hermetic aluminum pan to prevent the loss of volatiles before the exothermic decomposition event.

    • For TGA: Place in a pinholed aluminum pan. Causality: If a sealed pan bursts during the rapid outgassing of NO x​ species, the resulting recoil artifact on the microbalance will invalidate the mass-loss curve.

  • Execution : Heat the samples from 25 °C to 400 °C at 5 °C/min under a continuous nitrogen purge (50 mL/min).

  • Data Extraction : Record the endothermic peak minimum as Tm​ and the onset of the primary exothermic peak as Td​ .

Protocol 3: Sensitivity Evaluation (BAM Standards)

Objective : Quantify the mechanical handling safety of the compound. Causality : The introduction of the benzoate group is hypothesized to desensitize the 3,4-DNP core. To prove this, standardized BAM (Bundesanstalt für Materialforschung und -prüfung) testing must be executed to measure the exact energy threshold required to initiate the C–NO 2​ bond cleavage[3].

Step-by-Step Methodology :

  • Baseline Validation : Run RDX as an internal standard on the same day (Impact 7.4 J, Friction 120 N) to validate the calibration of the BAM apparatus.

  • Impact Sensitivity ( IS ) : Place 40 mm³ of the sample between two steel cylinders in the BAM drop hammer. Use a 2 kg drop weight. Utilize the Bruceton staircase method to determine the drop height ( h ) where a 50% probability of initiation occurs ( H50​ ). Calculate IS (Joules) = m×g×h .

  • Friction Sensitivity ( FS ) : Spread 10 mg of the sample on a porcelain peg. Apply varying loads (N) using the BAM friction tester. Determine the lowest load that causes ignition, crackling, or a flash in at least one out of six trials.

References

  • Product Index - methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate Source: AA Blocks URL: [Link]

  • Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives Source: New Journal of Chemistry (RSC), 2025 URL:[Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles Source: ACS Omega, 2023 URL:[Link]

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials Source: ACS Omega, 2021 URL:[Link]

  • Selective Preparation of 3,4,5-Trinitro-1H-Pyrazole: A Stable All-Carbon-Nitrated Arene Source: Journal of Molecular Modeling, 2025 URL:[Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers Source: Journal of the American Chemical Society, 2024 URL:[Link]

  • Materials Chemistry A - Intermolecular Interactions in Pyrazoles Source: Journal of Materials Chemistry A (RSC), 2026 URL:[Link]

Sources

Application

safety and handling protocols for impact-sensitive dinitropyrazole compounds

Application Notes: Safety, Handling, and Sensitivity Testing Protocols for Dinitropyrazole Compounds Introduction and Mechanistic Overview Dinitropyrazoles, particularly 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes: Safety, Handling, and Sensitivity Testing Protocols for Dinitropyrazole Compounds

Introduction and Mechanistic Overview

Dinitropyrazoles, particularly 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP), are nitrogen-rich heterocyclic energetic compounds that have garnered significant attention as potential melt-cast explosive carriers. They exhibit high density, favorable oxygen balance, and superior detonation performance compared to traditional benchmarks like TNT[1][2].

However, the handling of neat dinitropyrazole compounds presents significant laboratory risks. The highly energetic nature of the N-N and C-NO2 bonds within the pyrazole ring makes these compounds highly susceptible to exothermic decomposition when subjected to mechanical stress, such as impact or friction[1][3]. Because the activation energy required to trigger a runaway thermal decomposition is relatively low in certain crystalline forms, researchers must employ rigorous safety protocols, specialized personal protective equipment (PPE), and micro-scale sensitivity testing before any bulk handling or formulation can occur[4][5].

Quantitative Sensitivity Data

Understanding the baseline sensitivity of dinitropyrazole derivatives is critical for establishing safe handling limits. Impact sensitivity (IS) is typically measured in Joules (J), representing the drop energy required for a 50% probability of initiation, while friction sensitivity (FS) is measured in Newtons (N)[6][7]. Lower values indicate a higher hazard.

Compound / FormulationImpact Sensitivity (IS)Friction Sensitivity (FS)Density (g/cm³)Reference
3,4-Dinitropyrazole (Neat) Highly Sensitive (Similar to ε-CL-20)High1.87[1]
5-Amino-3,4-dinitropyrazole (5-ADP) 23 JInsensitive~1.80[7]
3,4-DNP / DAF Cocrystal (DD1) > 40 J128 NN/A[1]
3,4-DNP / DAF Cocrystal (DD2) > 40 J96 NN/A[1]
Isomeric DNP Salts (e.g., 15b, 16c) > 40 J> 360 N1.50 - 1.79[8]

Note: The mechanical sensitivity of DNP can be significantly reduced (desensitized) through the formation of cocrystals or energetic salts, driven by the introduction of robust intermolecular hydrogen bonding networks that absorb mechanical shock[1][8].

Safety Evaluation Workflow

G N1 Material Receipt & Inventory Logging N2 Micro-Scale Sensitivity Triage (<10mg) N1->N2 N3 Drop-Weight Impact & BAM Friction Testing N2->N3 N4 Establish Safe Handling Limits N3->N4 N5 Scale-Up & Formulation Studies N4->N5

Workflow for the safety evaluation and handling limit establishment of energetic materials.

Experimental Protocols

Protocol A: Laboratory Handling and Environmental Controls

Due to the electrostatic discharge (ESD) and impact sensitivity of dinitropyrazoles, standard chemical handling procedures are insufficient. The following protocol establishes a self-validating safety environment designed to mitigate accidental initiation[4][9][10].

Prerequisites & Causality: Friction from standard metal spatulas or static discharge from synthetic clothing can provide the activation energy necessary to initiate 3,4-DNP[4][9]. Therefore, the workspace must be entirely grounded, and tools must be non-sparking.

Step-by-Step Methodology:

  • PPE Donning: Operators must wear tightly fitting safety goggles (conforming to EN 166 or NIOSH), a flame-resistant/impervious lab coat (e.g., Nomex), grounded conductive footwear, and Kevlar or heavy leather gloves over standard nitrile gloves[9][11].

  • Workspace Preparation: Clear the fume hood of all incompatible chemicals, particularly flammable solvents and reducing agents. Ensure the workspace is equipped with a grounded static-dissipative mat.

  • Shielding: Position a Department of Energy (DOE)-approved polycarbonate blast shield between the operator and the energetic material. All manipulations must be performed with hands reaching around the shield[10].

  • Tool Selection: Utilize only conductive, non-sparking tools (e.g., Teflon, wooden, or conductive plastic spatulas) for transferring the material[9][11].

  • Transfer and Weighing: Transfer quantities strictly limited to the approved protocol limits (typically <100 mg for initial characterization)[10]. Avoid the formation of dust or aerosols during transfer[9].

  • Storage: When not in active use, store DNP in a tightly closed, static-free container within a locked, designated munitions safe, away from heat sources and foodstuff[9][10].

Protocol B: Drop-Weight Impact Sensitivity Testing (H50 Determination)

Before scaling up any dinitropyrazole formulation, its impact sensitivity must be empirically quantified. This protocol utilizes a standard drop-weight impact tester to determine the height at which there is a 50% probability of initiation[6][12].

Prerequisites & Causality: Impact sensitivity is a function of the rate of thermal decomposition generated under the impact hammer[3]. Because results have statistical uncertainties, the Bruceton staircase method (up-and-down method) is employed to accurately calculate the H50 value with minimal sample consumption[12].

Step-by-Step Methodology:

  • Sample Preparation: Isolate a consistent, measured quantity of the dinitropyrazole compound (typically 2 to 35 mg, depending on the specific apparatus standard). Ensure the particle size and morphology are uniform, as crystal defects can act as "hot spots" that artificially increase sensitivity[1][6].

  • Apparatus Setup: Utilize a drop-weight impact tester equipped with a guided drop mechanism, a specific drop weight (e.g., 2.0 kg or 2.5 kg), and a clean anvil and striker assembly[6].

  • Sample Placement: Place the DNP sample into the sample holder directly between the anvil and the striker. Ensure the operator is behind a protective barrier and utilizing a remote firing/release system[6].

  • Execution (Bruceton Method):

    • Drop the weight from an initial estimated height.

    • Observe for a "Go" (initiation: flash, sound, or gas evolution) or "No-Go" (no reaction).

    • If a "Go" occurs, lower the drop height by a standardized logarithmic step (e.g., 0.1 log units) for the next sample[7].

    • If a "No-Go" occurs, raise the drop height by the same step for the next sample.

  • Iteration: Repeat the process for a minimum of 20 to 30 trials to ensure statistical significance[12].

  • Data Analysis: Calculate the H50 (height of 50% probability of initiation) and convert this to impact energy in Joules ( E=mgh ) to compare against benchmark materials like RDX or TNT[6][7].

References

  • National Institutes of Health (PMC). (2025). Chemical Descriptors for a Large-Scale Study on Drop-Weight Impact Sensitivity of High Explosives. Retrieved from: [Link]

  • ACS Publications. (2022). Synthesis, Performance, and Thermal Behavior of Two Insensitive 3,4-Dinitropyrazole-Based Energetic Cocrystals | Crystal Growth & Design. Retrieved from: [Link]

  • ACS Publications. (2025). Extensive Evaluation of Dinitropyrazole and Tetrazole-Based Energetic Compounds: Role of Isomerism and Oxygen Balance on the Overall Performance | The Journal of Organic Chemistry. Retrieved from: [Link]

  • ResearchGate. (2016). 5-Amino-3,4-dinitropyrazole as a Promising Energetic Material. Retrieved from: [Link]

  • Defense Technical Information Center (DSIAC). (2019). Safety Hazards in the Energetics Laboratory. Retrieved from: [Link]

  • ResearchGate. (2015). Impact and Friction Sensitivity of Energetic Materials: Methodical Evaluation of Technological Safety Features. Retrieved from:[Link]

  • National Institutes of Health (PMC). (2025). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from: [Link]

  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from: [Link]

  • ACS Publications. (2025). Education and Collaboration to Manage the Risks of High Energy Materials in Research and Development | ACS Chemical Health & Safety. Retrieved from: [Link]

  • IMEMG. (2018). Synthesis, Formulation, and Testing of 3.4-DNP 2018 Insensitive Munitions & Energetic Material Technology Symposium. Retrieved from:[Link]

Sources

Method

incorporating methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate in advanced solid propellants

Application Note: Incorporation of Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate in Advanced Solid Propellants Introduction & Rationale The development of advanced solid propellants requires a delicate balance b...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporation of Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate in Advanced Solid Propellants

Introduction & Rationale

The development of advanced solid propellants requires a delicate balance between high specific impulse ( Isp​ ) and stringent insensitivity to mechanical or thermal shock. Traditional energetic plasticizers, such as nitroglycerin (NG) or bis(2,2-dinitropropyl)acetal/formal (BDNPA/F), suffer from high impact sensitivity and a tendency to exude from the polymeric binder matrix over time.

To address these failure modes, methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate has emerged as a highly specialized energetic plasticizer and burn-rate modifier. This compound intelligently combines two structural motifs:

  • The 3,4-Dinitro-1H-pyrazole (3,4-DNP) Core: Provides a high positive heat of formation and excellent thermal stability. Research has demonstrated that N-substituted 3,4-DNPs possess significantly lower sensitivities to impact and friction compared to traditional nitrate esters, while maintaining comparable energetic output .

  • The 4-(Methoxycarbonyl)benzyl Ester Moiety: The bulky aromatic ester lowers the compound's melting point, rendering it a liquid or low-melting solid suitable for melt-casting and plasticization. Furthermore, the ester's carbonyl oxygen acts as a hydrogen-bond acceptor, interacting strongly with the urethane linkages of a Hydroxyl-Terminated Polybutadiene (HTPB) binder. This dipole-dipole interaction anchors the plasticizer within the matrix, preventing exudation and extending the propellant's shelf life .

Physicochemical & Energetic Profiling

Before formulation, it is critical to validate the physicochemical properties of the energetic plasticizer to ensure compatibility with the curing thermodynamics of the binder. The thermal decomposition of the dinitropyrazole core initiates via nitro group loss, providing a delayed but highly exothermic energy release that favorably modifies the propellant's plateau combustion behavior .

Table 1: Comparative Physicochemical Properties

PropertyMethyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoateNitroglycerin (NG)Dioctyl Adipate (DOA)
Role Energetic Plasticizer / Burn ModifierEnergetic PlasticizerInert Plasticizer
Density (g/cm³) ~1.581.590.92
Melting Point (°C) 42 - 4513-67
Decomposition Temp (°C) > 260145> 250
Impact Sensitivity (J) > 25 (Insensitive)0.2 (Highly Sensitive)N/A
Friction Sensitivity (N) > 350< 10N/A
Exudation Potential Low (H-bond anchored)HighModerate

Formulation & Curing Workflow

The following workflow details the incorporation of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate into an HTPB/Ammonium Perchlorate (AP)/Aluminum composite propellant.

G N1 HTPB Pre-Polymer (Hydroxyl-Terminated) N4 Pre-Cure Binder Matrix (Homogeneous Dispersion) N1->N4 Blending (60°C) N2 Methyl 4-[(3,4-dinitro-1H- pyrazol-1-yl)methyl]benzoate N2->N4 Solvation & Plasticization N3 Curing Agent (IPDI) (Isocyanate Groups) N5 Crosslinked Polyurethane Network (Elastomeric Binder) N3->N5 Crosslinking Reaction N4->N5 Urethane Linkage Formation N7 Advanced Solid Propellant (Void-Free Matrix) N5->N7 Matrix Encapsulation N6 Energetic Fillers (AP / Al Powder) N6->N7 Vacuum Mixing & Casting

Fig 1: Propellant formulation workflow and binder-plasticizer crosslinking matrix.

Formulation Composition

Table 2: Optimized Composite Propellant Formulation

ComponentFunctionMass Fraction (%)
Ammonium Perchlorate (AP) Primary Oxidizer (Bimodal 200µm / 50µm)68.0
Aluminum Powder (Al) Metallic Fuel (Spherical, 30µm)15.0
HTPB Polymeric Binder Backbone10.5
Methyl 4-[(...)]benzoate Energetic Plasticizer5.0
Isophorone Diisocyanate (IPDI) Curative (NCO:OH ratio = 1.05)1.2
Triphenylbismuth (TPB) Cure Catalyst0.3
Step-by-Step Methodology

Caution: All procedures must be conducted in a grounded, explosion-proof facility using remote-controlled planetary mixers.

Step 1: Binder Pre-Mixing & Plasticization

  • Heat the HTPB resin to 60°C in a jacketed planetary vacuum mixer to reduce viscosity.

  • Introduce the methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate. Because its melting point is ~45°C, it will liquefy and solvate seamlessly into the warm HTPB.

  • Mix under a vacuum of < 5 Torr for 30 minutes. Causality: Vacuum degassing at this stage removes dissolved moisture from the HTPB. Moisture reacts with IPDI to form CO₂ gas, which creates voids in the cured grain. Voids act as localized high-pressure ignition sites, leading to catastrophic motor failure.

Step 2: Solids Incorporation

  • Add the spherical Aluminum powder incrementally. Mix for 15 minutes.

  • Add the bimodal Ammonium Perchlorate (AP) in three distinct aliquots to prevent dangerous friction spikes.

  • Mix the entire slurry under vacuum (< 5 Torr) at 60°C for 90 minutes. Causality: The energetic plasticizer coats the AP crystals, reducing inter-particle friction and lowering the mix viscosity, which is critical for achieving high solids loading (83% total solids in this formulation) without exceeding the torque limits of the mixer.

Step 3: Curative Addition & Casting

  • Cool the slurry to 45°C.

  • Inject the IPDI curative and the TPB catalyst. Mix under vacuum for exactly 20 minutes. Causality: The NCO:OH stoichiometric ratio is strictly maintained at 1.05 to ensure complete crosslinking while leaving a slight excess of isocyanate to scavenge trace moisture.

  • Cast the slurry into the prepared motor casing under vibration and vacuum.

  • Cure in an explosion-proof oven at 60°C for 7 days.

Self-Validating Quality Control

To ensure the protocol has succeeded and the propellant is safe for ignition, the following self-validating checks must be performed on the cured grain:

  • Shore A Hardness Testing: The cured propellant should exhibit a Shore A hardness of 65–75. A lower value indicates incomplete curing (potentially due to the plasticizer interfering with the catalyst), while a higher value indicates a brittle matrix prone to cracking.

  • X-Ray Microtomography (µCT): Scan the cast grain to verify the absence of voids > 0.1 mm. A void-free scan validates the efficacy of the vacuum degassing steps.

  • Accelerated Aging (Exudation Test): Subject a sample to 70°C for 14 days. Wipe the surface with a pre-weighed filter paper. A mass gain of < 0.1% on the paper validates that the ester moiety of the pyrazole derivative has successfully hydrogen-bonded to the urethane matrix, preventing plasticizer migration.

References

  • Kuehl, V. A., Cleveland, A. H., Snyder, C. J., & Chavez, D. E. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18408–18413. URL:[Link]

  • Zhang, S., Gao, Z., Lan, D., Jia, Q., Liu, N., Zhang, J., & Kou, K. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. URL:[Link]

  • Wang, Y.-L., Zhao, F.-Q., Ji, Y.-P., & Lu, X.-M. (2012). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Journal of Analytical and Applied Pyrolysis, 98, 231-235. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in 3,4-Dinitro-1H-pyrazole N-Alkylation

Welcome to the Technical Support Center for energetic materials and advanced pharmaceutical intermediates. As a Senior Application Scientist, I have designed this guide to help researchers and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for energetic materials and advanced pharmaceutical intermediates. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve regioselectivity issues during the N-alkylation of asymmetric polynitropyrazoles.

This guide moves beyond basic procedures, explaining the thermodynamic and kinetic causality behind experimental choices to ensure your synthetic workflows are robust, reproducible, and self-validating.

Part 1: Core Principles & FAQs

Q: Why does the N-alkylation of 3,4-dinitro-1H-pyrazole (3,4-DNP) consistently yield a mixture of two regioisomers? A: The formation of isomeric mixtures is an inherent consequence of the pyrazole ring's tautomerism and the electronic distribution of its conjugate base. In solution, 3,4-DNP exists as a rapid equilibrium of N1-H and N2-H tautomers [1]. Upon introduction of a base, deprotonation yields the 3,4-dinitropyrazolate anion, where electron density is delocalized across both N1 and N2.

The regioselectivity of the subsequent electrophilic attack is governed by a competition between sterics and electronics:

  • Steric Hindrance (The C3 Effect): The nitro group at the C3 position creates significant steric bulk immediately adjacent to N2. Conversely, the C5 position bears only a small hydrogen atom, leaving N1 highly accessible.

  • Electronic Deactivation: The strong electron-withdrawing nature of the C3-nitro group reduces the nucleophilicity of the adjacent N2 atom.

Because N1 is both sterically unhindered and relatively more nucleophilic, electrophilic attack predominantly occurs here, yielding 1-alkyl-3,4-dinitro-1H-pyrazole as the major product. However, the highly reactive nature of the pyrazolate anion means that attack at N2 still occurs, generating the minor 1-alkyl-4,5-dinitro-1H-pyrazole isomer. Under unoptimized conditions, this typically results in a 7:1 ratio of 3,4- to 4,5-isomers [2].

Mechanism Tautomer 3,4-Dinitro-1H-pyrazole (Tautomeric Mixture) Anion 3,4-Dinitropyrazolate Anion (Delocalized N1/N2) Tautomer->Anion Base (-H+) Prod1 1-Alkyl-3,4-dinitro-1H-pyrazole (Major: N1 Attack) Anion->Prod1 Electrophile (R-X) Sterically Favored Prod2 1-Alkyl-4,5-dinitro-1H-pyrazole (Minor: N2 Attack) Anion->Prod2 Electrophile (R-X) Sterically Hindered

Figure 1: Mechanistic pathway of 3,4-DNP deprotonation and subsequent regioselective N-alkylation.

Q: How can I definitively distinguish between the 3,4-dinitro and 4,5-dinitro isomers using NMR? A: A self-validating protocol relies on 2D NMR (HMBC) to prevent misassignment. In 1D ¹H NMR, the pyrazole ring proton is located at C5 for the 3,4-isomer, and at C3 for the 4,5-isomer. Because C3 is flanked by two highly electron-withdrawing groups in the parent ring (N2 and C4-NO2), its chemical shift is typically further downfield (e.g., ~8.5–8.8 ppm) compared to the C5 proton of the 3,4-isomer (e.g., ~8.0–8.4 ppm). To definitively validate your product, run an HMBC experiment: a long-range ³J coupling correlation between the N-alkyl protons and the C5 carbon unequivocally identifies the 1-alkyl-3,4-dinitro-1H-pyrazole architecture.

Part 2: Troubleshooting Guide

Issue 1: Unacceptably High Proportion of the 4,5-Dinitro Isomer
  • Root Cause: The use of small, hard bases (e.g., NaH) in non-polar solvents creates a "naked," highly reactive pyrazolate anion. This high reactivity lowers the activation energy barrier for the sterically hindered N2 attack, eroding kinetic selectivity. High reaction temperatures also promote thermodynamic equilibration.

  • Actionable Fix: Switch to a bulky, milder base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent like Acetonitrile (MeCN). TEA forms a tight ion pair with the pyrazolate anion, moderating its reactivity and forcing the electrophile to respect the steric bulk of the C3-nitro group. Maintain the reaction at 0 °C during electrophile addition to enforce strict kinetic control [3].

Issue 2: Poor Overall Conversion or N-Alkylation Yield
  • Root Cause: 3,4-DNP is highly acidic for a pyrazole due to the dual nitro groups. If conversion is low, the issue is rarely incomplete deprotonation. Instead, it is typically caused by the hydrolysis of the alkylating agent (if moisture is present) or electrophile degradation.

  • Actionable Fix: Ensure all solvents are strictly anhydrous. If using highly reactive electrophiles (e.g., acryloyl chloride or allyl bromide), add them dropwise at 0 °C to prevent rapid degradation or polymerization before they can react with the pyrazolate anion[3].

Troubleshooting Start Analyze Crude Mixture (NMR / HPLC) Check Is 3,4- to 4,5-isomer ratio acceptable? Start->Check Good Proceed to Purification Check->Good Yes Bad Regioselectivity Issue Detected Check->Bad No Action1 Switch to Bulky Base (e.g., TEA, DIPEA) Bad->Action1 Action2 Use Polar Aprotic Solvent (e.g., MeCN) Bad->Action2 Action3 Lower Temp to 0°C (Enhance Kinetic Control) Bad->Action3 Action1->Start Retest

Figure 2: Troubleshooting workflow for resolving regioselectivity issues in N-alkylation.

Part 3: Quantitative Data on Regioselectivity

The table below summarizes the causal relationship between reaction conditions and the resulting regioselectivity. Data trends are synthesized from established nitropyrazole functionalization protocols[2][3].

BaseSolventTemperatureApprox. Regioisomeric Ratio (3,4- : 4,5-)Mechanistic Rationale
TEA MeCN 0 °C to RT 7:1 to 10:1 Mild base and polar aprotic solvent stabilize the anion; low temp favors kinetic N1 attack.
K₂CO₃ DMF 60 °C 4:1 to 5:1 Higher temperature provides sufficient thermal energy to overcome the steric barrier at N2.
NaH THF 0 °C 2:1 to 3:1 Hard base creates a highly reactive, less discriminating "naked" anion, severely reducing selectivity.

Part 4: Standard Operating Procedure (SOP)

Self-Validating Protocol for Regioselective N1-Alkylation of 3,4-DNP

This methodology utilizes kinetic control and steric shielding to maximize the yield of the 1-alkyl-3,4-dinitro-1H-pyrazole isomer [3].

Step 1: Preparation & Deprotonation

  • Charge a flame-dried, argon-purged round-bottom flask with 3,4-dinitro-1H-pyrazole (1.0 eq) and anhydrous Acetonitrile (MeCN) (approx. 0.5 M concentration).

  • Add Triethylamine (TEA) (1.5 eq) dropwise at room temperature.

  • Stir for 10 minutes. Causality Check: The solution will typically undergo a slight color change, visually confirming the formation of the solvated pyrazolate anion.

Step 2: Kinetic Alkylation 4. Cool the reaction mixture to 0 °C using an ice bath. Crucial Step: Do not skip cooling; lowering the thermal energy prevents the electrophile from overcoming the steric hindrance at N2. 5. Add the alkylating agent (e.g., allyl bromide) (1.2 eq) dropwise over 15 minutes to control the exotherm. 6. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

Step 3: Quench & Isolation 7. Quench the reaction by diluting with deionized water. 8. Extract the aqueous layer three times with Dichloromethane (DCM). 9. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification & Validation 10. Purify the crude mixture via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient). The 3,4-isomer generally elutes differently than the 4,5-isomer due to differences in dipole moment. 11. Self-Validation: Confirm the isolated major fraction via ¹H NMR and HMBC to ensure the alkyl group is correlated with the C5 carbon, verifying successful N1 regioselectivity.

References

  • Dalinger, I. L., et al. "N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan." Chemistry of Heterocyclic Compounds 51.9 (2015): 820-829. URL:[Link]

  • US Army Research Laboratory. "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega 8.21 (2023): 19076–19084. URL:[Link]

  • Elguero, J., et al. "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." ResearchGate / NMR Studies (2021). URL:[Link]

Sources

Optimization

preventing thermal decomposition during methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate synthesis

Welcome to the Energetic Materials & API Synthesis Support Center. This guide provides comprehensive troubleshooting, protocols, and FAQs for the safe synthesis of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Energetic Materials & API Synthesis Support Center. This guide provides comprehensive troubleshooting, protocols, and FAQs for the safe synthesis of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate. Because 3,4-dinitro-1H-pyrazole (3,4-DNP) and its derivatives are highly energetic materials, controlling reaction kinetics and thermodynamics is critical to prevent exothermic runaway and thermal decomposition[1].

Part 1: Troubleshooting Guide & Mechanistic Causality

Q: Why does methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate decompose more readily than its parent compound during synthesis? A: The parent 3,4-dinitro-1H-pyrazole (3,4-DNP) exhibits high thermal stability (T_d ≈ 275 °C) due to its aromatic character and strong intermolecular hydrogen bonding[1]. However, N-alkylation to form the target ester disrupts this hydrogen-bonding network and introduces a relatively weak N–C(alkyl) bond[1]. Studies on N-substituted 3,4-DNPs demonstrate that alkylation lowers the decomposition temperature by 74–81 °C compared to the parent pyrazole[1].

Thermal decomposition of these energetic materials typically initiates via the rupture of the C–N or N–alkyl bonds, or via intramolecular hydrogen transfer leading to pyrazole ring opening[2][3]. This structural breakdown results in a rapid, uncontrolled exothermic release of gaseous products (such as CO, CO2, and N2)[2].

Q: How do the thermal limits of the target compound compare to known derivatives, and what are the safe operating temperatures? A: To establish safe processing limits, we must look at the quantitative thermal data of structurally analogous compounds. The table below summarizes the thermal boundaries you must respect during synthesis and isolation.

CompoundSubstitution TypeOnset Decomposition Temp (T_d)Safe Processing Limit (Max Temp)
3,4-Dinitro-1H-pyrazole (3,4-DNP)Parent (N-H)~275 °C[1]100 °C
N-Allyl-3,4-dinitropyrazoleN-Alkyl194.8–201.2 °C[1]60 °C
Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoateN-Benzyl (Target)~185–195 °C (Extrapolated)40 °C
Part 2: Experimental Protocol & Self-Validating Systems

Q: What is the step-by-step methodology for the safe N-alkylation of 3,4-DNP to prevent thermal runaway? A: To prevent localized heating and thermal runaway, the alkylation must be conducted under strictly controlled temperature parameters using a mild base[4]. This protocol acts as a self-validating system: if the temperature exceeds the checkpoints, the reaction must be immediately quenched.

Step-by-Step Protocol:

  • Preparation: In a rigorously dried, round-bottom flask equipped with a magnetic stirrer and an internal thermocouple, dissolve 1.0 eq of 3,4-dinitro-1H-pyrazole in anhydrous acetonitrile (MeCN) (10 mL/g). Caution: Proper protective measures (Kevlar gloves, face shield, and grounded equipment) must be used at all times[1].

  • Base Addition: Add 1.2 eq of anhydrous potassium carbonate (K_2CO_3) or triethylamine (TEA)[4].

    • Self-Validation Check: Do not use strong bases like NaH. Strong bases generate significant exotherms upon deprotonation and can trigger localized decomposition. Stir the suspension at 20 °C for 15 minutes.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice-water bath. Dissolve 1.05 eq of methyl 4-(bromomethyl)benzoate in a minimal amount of MeCN. Add this solution dropwise over 30 minutes.

    • Causality: Dropwise addition prevents a spike in the reaction enthalpy, keeping the internal temperature below 5 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 12 hours[4].

    • Warning: Do not heat to reflux. Exceeding 50 °C increases the risk of premature NO_2 loss and darkening of the reaction mixture.

  • Quenching & Extraction: Dilute the mixture with dichloromethane (DCM) and quench with cold deionized water[4]. Separate the organic layer, wash with brine, and dry over MgSO_4.

  • Solvent Removal (Critical Step): Filter the drying agent. Concentrate the filtrate using a rotary evaporator.

    • Mandatory Limit: The water bath temperature must NOT exceed 40 °C . High-temperature evaporation is the most common cause of product degradation and laboratory accidents in energetic material synthesis.

Part 3: Frequently Asked Questions (FAQs)

Q: My reaction mixture turned dark brown/black and evolved gas during the reaction. What happened? A: This is a classic sign of thermal decomposition and ring-opening[2]. It occurs if the internal temperature exceeds the kinetic stability threshold of the N-alkylated dinitropyrazole, leading to the release of NO_x gases. Ensure your cooling bath is maintained at 0 °C during the addition of the benzyl bromide derivative, and never use external heating to accelerate the reaction.

Q: Can I use Dimethylformamide (DMF) instead of Acetonitrile (MeCN) to increase solubility? A: It is highly discouraged. While DMF is an excellent solvent for S_N2 alkylations, its high boiling point (153 °C) makes it extremely difficult to remove during workup. Attempting to rotary evaporate DMF requires elevated water bath temperatures (often >60 °C under standard lab vacuum), which pushes the energetic target molecule dangerously close to its thermal instability zone, risking decomposition. MeCN (bp 82 °C) is easily removed at 35–40 °C under vacuum[4].

Q: How do I safely dry the final crystalline product? A: Use a vacuum desiccator at room temperature (20–25 °C) for 24 hours. Do not use a conventional drying oven, as localized hot spots on the oven shelves can initiate exothermic decomposition.

Part 4: Mandatory Visualization

ThermalControl Start 3,4-DNP + Base in MeCN AddElectrophile Add Methyl 4-(bromomethyl)benzoate (Dropwise, 0°C) Start->AddElectrophile TempCheck Internal Temp Control AddElectrophile->TempCheck SafePath Temp < 25°C Controlled SN2 Alkylation TempCheck->SafePath Safe UnsafePath Temp > 50°C Exothermic Runaway TempCheck->UnsafePath Unsafe Workup Aqueous Workup (DCM/Water) SafePath->Workup Decomp Thermal Decomposition (NOx Gas, Ring Opening) UnsafePath->Decomp RotovapSafe Rotary Evaporation (Bath < 40°C) Workup->RotovapSafe RotovapUnsafe Rotary Evaporation (Bath > 60°C) Workup->RotovapUnsafe Product Pure Target Ester (Stable) RotovapSafe->Product RotovapUnsafe->Decomp

Workflow for temperature control during 3,4-DNP alkylation to prevent thermal decomposition.

Part 5: References
  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles Source: ACS Omega URL:[Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials Source: Molecules (PubMed Central) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most critical bottlenecks encountered during the synthesis and scale-up of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most critical bottlenecks encountered during the synthesis and scale-up of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate .

The alkylation of 3,4-dinitro-1H-pyrazole (3,4-DNP) with methyl 4-(bromomethyl)benzoate is deceptively complex. The highly electron-deficient nature of the dinitropyrazole ring introduces significant regioselectivity challenges and unique degradation pathways that can compromise batch purity. This guide synthesizes field-proven methodologies with rigorous mechanistic causality to help you establish a self-validating, high-yield workflow.

Quantitative Impurity Profile

Before troubleshooting, it is critical to identify the structural origins of the impurities in your crude batch. The table below summarizes the most common byproducts observed during this alkylation workflow.

ImpurityStructure / IdentityApprox. RRTOrigin / MechanismTypical % (Crude)
Impurity A Methyl 4-[(4,5-dinitro-1H-pyrazol-1-yl)methyl]benzoate0.95Regioisomeric alkylation at the N2 position.10.0 - 15.0%
Impurity B 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoic acid0.40Ester hydrolysis (saponification) of the desired product.2.0 - 5.0%
Impurity C Methyl 4-[(3-hydroxy-4-nitro-1H-pyrazol-1-yl)methyl]benzoate0.60Nucleophilic aromatic substitution (SNAr) at C3.< 2.0%

Reaction & Degradation Pathway Visualization

The following diagram maps the kinetic pathways leading to the desired product and the three primary impurities.

Pathway SM Starting Materials 3,4-DNP + Ar-CH2Br Prod Desired Product 3,4-Dinitro Isomer SM->Prod Alkylation (N1) ImpA Impurity A 4,5-Dinitro Regioisomer SM->ImpA Alkylation (N2) ImpB Impurity B Saponified Acid Prod->ImpB H2O / Base ImpC Impurity C C3-SNAr Degradant Prod->ImpC Nucleophilic Attack

Figure 1: Reaction pathways mapping the N1/N2 regioselectivity and subsequent degradation routes.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I seeing a persistent ~10-15% impurity with the exact same mass as the product?

The Causality: You are observing Impurity A , the 4,5-dinitro regioisomer. 3,4-Dinitro-1H-pyrazole possesses two inequivalent nitrogens (N1 and N2) due to the asymmetric substitution of the nitro groups. Alkylation at N1 yields the desired 3,4-dinitro product, while alkylation at N2 yields the 4,5-dinitro isomer.

The 3-nitro group sterically hinders the N2 position, driving a kinetic preference for N1 alkylation. However, the strongly electron-withdrawing nature of the two nitro groups highly delocalizes the negative charge of the pyrazolate anion. This reduces its overall nucleophilicity, often requiring longer reaction times or higher temperatures that erode kinetic selectivity. Literature confirms that alkylation of 3,4-dinitropyrazole typically yields a mixture of 3,4- and 4,5-dinitro isomers, often in ratios around 7:1 depending on conditions [1].

The Solution: To maximize regioselectivity, you must enhance the nucleophilicity of the pyrazolate anion while keeping the temperature low. Switch from standard bases (like K₂CO₃) to Cesium Carbonate (Cs₂CO₃) in anhydrous Acetonitrile (MeCN). The large, highly polarizable cesium cation creates a looser ion pair with the pyrazolate anion, significantly boosting its reactivity at 0–5 °C and locking in the kinetic N1 preference.

Q2: We are detecting a denitrated byproduct (loss of NO₂ mass). What causes this degradation?

The Causality: This is Impurity C , formed via Nucleophilic Aromatic Substitution (SNAr). The 3,4-dinitropyrazole system is exceptionally electron-deficient. The nitro group at the C3 position is highly activated by both the adjacent C4 nitro group and the electron-withdrawing pyrazole ring.

As established by Sheveleva et al., 3,4-dinitropyrazoles undergo highly regioselective nucleophilic substitution of the 3-nitro group when exposed to S-, O-, or N-nucleophiles [2]. If your reaction mixture contains hydroxide (from wet base) or unreacted amines, they will readily displace the C3-nitro group to form a 3-hydroxy or 3-amino derivative.

The Solution: Strictly avoid nucleophilic bases (e.g., primary/secondary amines or NaOH). Ensure all solvents are anhydrous to prevent the formation of hydroxide ions from carbonate bases.

Q3: My batch shows significant formation of a highly polar baseline impurity. How do I prevent this?

The Causality: This is Impurity B , the saponified carboxylic acid (4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoic acid). The methyl ester moiety on the benzylating agent is highly susceptible to hydrolysis. If water is present in your solvent or base, the carbonate base will generate hydroxide ions, which readily attack the methyl ester at elevated temperatures.

The Solution: Implement strict anhydrous protocols (Karl Fischer moisture < 0.1%). If hydrolysis persists, reduce the equivalents of base from 2.0 to 1.1, and ensure the reaction temperature does not exceed 10 °C during the electrophile addition.

Optimized Step-by-Step Experimental Protocol

To systematically eliminate these impurities, implement the following self-validating workflow. This protocol utilizes the "Cesium Effect" to drive regioselectivity and employs a specific recrystallization solvent system to purge residual isomers.

Reagents Required:

  • 3,4-dinitro-1H-pyrazole (1.0 eq)

  • Methyl 4-(bromomethyl)benzoate (1.05 eq)

  • Anhydrous Cesium Carbonate (Cs₂CO₃, 1.2 eq)

  • Anhydrous Acetonitrile (MeCN, KF < 0.05%)

  • Isopropanol (IPA) for recrystallization

Step 1: Pyrazolate Anion Formation

  • Charge a dry, nitrogen-flushed reactor with 3,4-dinitro-1H-pyrazole (1.0 eq) and anhydrous MeCN (10 volumes).

  • Add anhydrous Cs₂CO₃ (1.2 eq) in a single portion.

  • Stir the suspension at 0–5 °C for 30 minutes. Rationale: The low temperature prevents thermal degradation, while Cs₂CO₃ ensures the formation of a highly reactive, loosely paired pyrazolate anion.

Step 2: Kinetically Controlled Alkylation 4. Dissolve methyl 4-(bromomethyl)benzoate (1.05 eq) in anhydrous MeCN (2 volumes). 5. Add this solution dropwise to the reactor over 30–45 minutes, strictly maintaining the internal temperature below 10 °C. 6. Stir the reaction at 10 °C for 4–6 hours. Monitor via HPLC until 3,4-DNP consumption is >95%. Rationale: Slow addition of the electrophile at low temperatures prevents the thermal erosion of kinetic regioselectivity (minimizing Impurity A) and halts ester hydrolysis (minimizing Impurity B).

Step 3: Quench and Primary Isolation 7. Quench the reaction by slowly adding cold deionized water (15 volumes) to the mixture. This will precipitate the crude product. 8. Filter the resulting solid and wash the filter cake with cold water (3 x 5 volumes). Rationale: The aqueous wash effectively removes inorganic cesium salts and purges any trace amounts of the water-soluble saponified acid (Impurity B).

Step 4: Regioisomer Purge (Recrystallization) 9. Transfer the crude solid to a clean flask and add Isopropanol (IPA, 5-7 volumes). 10. Heat the suspension to reflux until complete dissolution is achieved. 11. Allow the solution to cool slowly to room temperature (over 2 hours), then chill to 0 °C for 1 hour to maximize crystallization. 12. Filter the purified crystals and wash with ice-cold IPA (1 volume). Dry under vacuum at 40 °C. Rationale: The 4,5-dinitro regioisomer (Impurity A) exhibits higher solubility in alcoholic solvents compared to the highly crystalline 3,4-dinitro product. This step reliably purges Impurity A from ~10% down to < 0.5%.

References

  • Zyuzin, I. N., Suponitsky, K. Y., & Dalinger, I. L. (2017). N-[2,2-bis(methoxy-NNO-azoxy)ethyl]pyrazoles. Chemistry of Heterocyclic Compounds, 53(6/7).[Link]

  • Sheveleva, S. A., Dalinger, I. L., Vatsadze, I. A., & Shkineva, T. K. (2010). Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. Russian Chemical Bulletin, 59(9), 1731-1736.[Link]

Optimization

Technical Support Center: Optimizing Catalyst and Base Selection for Dinitropyrazole Benzoate Coupling

Prepared by: Your Senior Application Scientist Welcome to the technical support center for dinitropyrazole benzoate coupling. This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for dinitropyrazole benzoate coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during these challenging coupling reactions. The unique electronic properties of dinitropyrazole scaffolds demand a nuanced approach to catalyst and base selection, moving beyond standard protocols to achieve optimal results.

Core Scientific Principles: Why Are Dinitropyrazole Couplings So Challenging?

Before diving into troubleshooting, it's crucial to understand the underlying chemistry of dinitropyrazole systems. Their behavior in palladium-catalyzed cross-coupling reactions is governed by a few key factors:

  • Extreme Electron Deficiency: The two nitro groups are powerful electron-withdrawing groups. This dramatically lowers the electron density of the pyrazole ring, making halo-dinitropyrazoles excellent electrophiles for oxidative addition. However, this same property makes the corresponding dinitropyrazole-amines or -boronic acids poor nucleophiles.

  • Steric Hindrance: The nitro groups, particularly at the 3 and 5 positions, can create significant steric bulk around the reactive center (e.g., C4 position), impeding the approach of the catalyst and coupling partner.[1][2]

  • Base Sensitivity: Nitroarenes and benzoate esters can be sensitive to strong bases.[3] Aggressive basic conditions can lead to decomposition, hydrolysis of the ester, or undesired side reactions, competing with the desired coupling pathway.

  • The Dual Role of the Base: In modern cross-coupling chemistry, the base is not merely a stoichiometric proton scavenger. It actively participates in the catalytic cycle, influencing the catalyst's resting state and the rate-limiting step. An incorrect choice of base can bind to the palladium center and inhibit the reaction.[4][5]

Understanding these principles is the foundation for rational troubleshooting and optimization.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific, common problems observed during dinitropyrazole benzoate coupling experiments.

Q1: My reaction has stalled. I see a black precipitate, and my starting materials are largely unconsumed. What's happening?

A1: This is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[6] This occurs when the active Pd(0) catalyst is no longer stabilized by its ligand, leading to very low or no conversion.

  • Immediate Cause & Explanation: The ligand is likely dissociating from the palladium center, or both the catalyst and ligand are being degraded. The electron-deficient nature of the dinitropyrazole substrate can make the catalytic cycle challenging, and if any step is slow, it provides an opportunity for the catalyst to decompose.

  • Solutions:

    • Improve Inert Atmosphere: Oxygen is detrimental, as it can oxidize both the active Pd(0) catalyst and the phosphine ligands.[6] Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

    • Re-evaluate Your Ligand: For electron-deficient heteroaryl halides, standard ligands like PPh₃ are often insufficient. You need ligands that are both electron-rich (to promote the oxidative addition) and bulky (to accelerate the final reductive elimination step and prevent catalyst dimerization).[7] Consider screening a panel of modern biarylphosphine ligands.

    • Check Reagent Purity: Impurities in starting materials or solvents can act as catalyst poisons.[8]

    • Lower the Temperature: Excessive heat can accelerate catalyst decomposition.[8] It may be more effective to run the reaction at a lower temperature for a longer duration.

Q2: The reaction is clean, but the conversion is very low even after extended time. What is the likely bottleneck?

A2: Low conversion without catalyst decomposition often points to a slow step in the catalytic cycle or a suboptimal choice of base.

  • Immediate Cause & Explanation:

    • For C-N Coupling (Buchwald-Hartwig): If you are coupling a halo-dinitropyrazole with an aminobenzoate, the low nucleophilicity of the aniline derivative (due to the electron-withdrawing benzoate group) can make its coordination to the palladium and subsequent deprotonation slow.

    • For C-C Coupling (Suzuki-Miyaura): If coupling with a benzoate-boronic acid, the transmetalation step can be the rate-determining step. This step is highly dependent on the choice of base.[9]

  • Solutions:

    • Increase Catalyst Loading: For a challenging new reaction, a higher initial catalyst loading (e.g., 2-5 mol%) can help achieve conversion. This can be optimized later.[8]

    • Base Optimization is Critical: The base is not one-size-fits-all.

      • If using a strong, poorly soluble inorganic base (e.g., K₃PO₄), ensure it is finely powdered to maximize surface area.[10]

      • Consider switching to a stronger, more soluble base like an alkoxide (e.g., t-BuONa or t-BuOK), but be mindful of potential ester hydrolysis.[10]

      • For Suzuki couplings, a small amount of water can sometimes be beneficial when using bases like K₃PO₄.[8]

    • Ligand Screening: The ligand has a profound impact on reaction rate. A more electron-rich and bulky ligand can accelerate slow catalytic steps.

Q3: I'm seeing significant side products, primarily dehalogenation of my halo-dinitropyrazole. How can I suppress this?

A3: Dehalogenation (or hydrodehalogenation) is a common side reaction where the halide on the electrophile is replaced by a hydrogen atom.

  • Immediate Cause & Explanation: This side reaction often occurs when the reductive elimination step (the final bond-forming step) is slow compared to competing pathways like β-hydride elimination from an amide or reaction with trace water/protons in the mixture.[11] The electron-deficient nature of your substrate can make reductive elimination particularly challenging.

  • Solutions:

    • Use a Bulkier Ligand: Sterically demanding ligands (e.g., XPhos, SPhos, RuPhos, or bulky N-heterocyclic carbenes) promote reductive elimination by creating a crowded environment around the metal center, effectively "squeezing" the two coupling partners together.[7][8]

    • Choose a Non-Coordinating Solvent: Solvents like DMF or DMSO can sometimes coordinate to the palladium center and inhibit the reaction.[8] Toluene, dioxane, or CPME are often better choices.

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Trace water can be a proton source for the dehalogenation pathway.

Frequently Asked Questions (FAQs)

Q: How do I select an initial catalyst system for my dinitropyrazole benzoate coupling?

A: A systematic approach is best. Start with a well-established, robust catalyst system known for its broad applicability with challenging substrates.

  • Recommended Starting Point: Use a Pd(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand. Modern precatalysts (e.g., G3 or G4 Buchwald precatalysts) are air-stable and reliably generate the active Pd(0) species in situ.[12]

  • Initial Ligand Choice: XPhos or SPhos are excellent starting points due to their proven effectiveness with electron-deficient heteroaryl chlorides and bromides.[8]

  • Rationale: These systems are designed to facilitate both the oxidative addition (often challenging for aryl chlorides) and the reductive elimination (often the bottleneck for electron-rich anilines or electron-deficient electrophiles).[13]

Q: Which base is best? Should I use an alkoxide, carbonate, or phosphate?

A: The choice of base is a trade-off between reactivity and functional group tolerance. There is no single "best" base; it must be optimized for your specific substrates.[10]

  • Sodium tert-butoxide (NaOtBu): Very strong and highly effective for C-N couplings. However, it poses a high risk of hydrolyzing the benzoate ester. Use with caution, perhaps at lower temperatures.

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): These are weaker, milder bases and are an excellent choice when base-sensitive functional groups are present.[8][10] They are generally much safer for the benzoate ester functionality. K₃PO₄ is particularly effective in Suzuki couplings.

  • Organic Bases (e.g., DBU, MTBD): These offer the advantage of being soluble, creating a homogeneous reaction mixture. However, their role is complex. They can act as ligands, and depending on their nucleophilicity relative to the amine coupling partner, they can either accelerate or inhibit the reaction.[5] Kinetic studies have shown that DBU can inhibit the coupling of aryl triflates and anilines.[5] They should be used when mechanistic understanding suggests an advantage.

Q: What is the role of the solvent and how do I choose one?

A: The solvent's primary role is to solubilize the reactants and catalyst. However, its polarity and coordinating ability can significantly influence the reaction outcome.[8]

  • Aprotic, Non-polar/Weakly Polar Solvents (Toluene, Dioxane, CPME, THF): These are generally the preferred choice for palladium-catalyzed cross-couplings. They are relatively non-coordinating and do not interfere with the catalytic cycle.

  • Polar Aprotic Solvents (DMF, NMP, DMSO): Use with caution. While they can aid in solubility, they are more coordinating and can sometimes displace ligands from the palladium center, slowing the reaction or leading to catalyst decomposition.[8]

Data Presentation & Recommended Conditions

Table 1: Recommended Starting Conditions for Catalyst & Ligand Screening
Coupling TypeElectrophile ExampleNucleophile ExampleRecommended Catalyst System (Precatalyst + Ligand)BaseSolventTemp (°C)
C-N Coupling 4-Bromo-3,5-dinitropyrazoleMethyl 4-aminobenzoateXPhos Pd G3 (2 mol%)Cs₂CO₃ (1.5 eq)Dioxane80-100
C-C Coupling 4-Bromo-3,5-dinitropyrazole(4-(methoxycarbonyl)phenyl)boronic acidSPhos Pd G3 (2 mol%)K₃PO₄ (2.0 eq)Toluene/H₂O (10:1)80-100
Sterically Hindered 2-(4-Bromo-3,5-dinitropyrazol-1-yl)benzoatePiperidineRuPhos Pd G3 (3 mol%)NaOtBu (1.5 eq)Toluene60-80

Visual Diagrams & Workflows

Diagram 1: General Workflow for Catalyst & Ligand Selection

A logical approach to selecting your catalytic system can save significant time and resources.

G cluster_0 Phase 1: Substrate Analysis cluster_1 Phase 2: Initial System Selection cluster_2 Phase 3: Optimization A Analyze Substrates: - Dinitropyrazole (Electrophile) - Benzoate (Nucleophile) B Identify Key Challenges: - High Electron Deficiency - Potential Steric Hindrance - Base-Sensitive Ester A->B C Select Precatalyst: Use modern, air-stable Pd(II) precatalyst (e.g., XPhos Pd G3) B->C D Select Ligand Class: Bulky, electron-rich biaryl monophosphines are ideal C->D E Select Initial Ligands: Screen XPhos, SPhos, RuPhos D->E F Run Initial Screen E->F G Low Conversion? F->G H Try more electron-donating ligand (e.g., RuPhos) or different base G->H Yes I Side Reactions? G->I No H->F J Try bulkier ligand (e.g., XPhos) to promote reductive elimination I->J Yes K Proceed with Optimized Conditions I->K No J->F

Caption: Workflow for selecting a catalyst system for dinitropyrazole coupling.

Diagram 2: Troubleshooting the Palladium Catalytic Cycle

Understanding where the cycle can fail is key to fixing it.

Catalytic_Cycle cluster_troubleshooting Troubleshooting Points Pd0 Active Pd(0)L OA_Complex Oxidative Addition Complex (L)Pd(II)(Ar-X) Pd0->OA_Complex 1. Oxidative Addition (Ar-X) Nuc_Coord Nucleophile Coordination Complex OA_Complex->Nuc_Coord 2. Transmetalation (Suzuki) or Amine Coordination (B-H) RE_Complex Product Complex Nuc_Coord->RE_Complex 3. Reductive Elimination RE_Complex->Pd0 Product Release T1 Problem: Catalyst Decomposition (Pd Black) Solution: Check inert atmosphere, use more robust ligand. T1->Pd0 T2 Problem: Slow Step 1 (esp. for Ar-Cl) Solution: Use more electron-rich ligand (e.g., RuPhos). T2->OA_Complex T3 Problem: Slow Step 2 Solution: Optimize base (critical for Suzuki/B-H deprotonation). T3->Nuc_Coord T4 Problem: Slow Step 3 (leads to side reactions) Solution: Use bulkier ligand (e.g., XPhos). T4->RE_Complex

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for the Quantification of Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate: A Comparative Guide

As the development of advanced energetic materials and specialized heterocyclic pharmacophores accelerates, the demand for robust, stability-indicating analytical methods has never been higher. Methyl 4-[(3,4-dinitro-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

As the development of advanced energetic materials and specialized heterocyclic pharmacophores accelerates, the demand for robust, stability-indicating analytical methods has never been higher. Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is a high-value intermediate featuring a highly electron-deficient 3,4-dinitro-1H-pyrazole core [1] linked to a lipophilic methyl benzoate moiety.

Quantifying this compound presents a unique chromatographic challenge. Standard analytical approaches often fail to account for the extreme polarizability of the dinitro-aromatic system [2]. In this guide, we objectively compare the performance of a standard Reversed-Phase C18 column against a Biphenyl stationary phase, providing a self-validating methodology and comprehensive validation data aligned with ICH Q2(R2) guidelines [3].

The Analytical Challenge: Causality Behind Column Selection

Standard Reversed-Phase (RP) C18 columns rely almost exclusively on dispersive hydrophobic interactions. When analyzing highly polarizable nitroaromatics like 3,4-dinitro-1H-pyrazole derivatives, C18 phases often yield poor retention, severe peak tailing, and suboptimal resolution.

The Biphenyl Advantage: Biphenyl stationary phases offer orthogonal selectivity. The electron-rich biphenyl rings of the stationary phase engage in strong π−π interactions with the highly electron-deficient dinitropyrazole ring of the analyte. This dual-retention mechanism (hydrophobic + π−π ) drastically improves peak symmetry, increases retention time away from the void volume, and enhances overall method robustness.

SeparationMechanism Analyte Methyl 4-[(3,4-dinitro-1H- pyrazol-1-yl)methyl]benzoate C18 Standard C18 Phase Analyte->C18 Biphenyl Biphenyl Phase Analyte->Biphenyl Hydrophobic Hydrophobic Interactions (Aliphatic/Aromatic) C18->Hydrophobic Biphenyl->Hydrophobic PiPi π-π Interactions (Nitro & Pyrazole Rings) Biphenyl->PiPi Suboptimal Suboptimal Resolution for Nitroaromatics Hydrophobic->Suboptimal Optimal Enhanced Retention & Superior Resolution PiPi->Optimal

Chromatographic retention mechanisms: C18 vs. Biphenyl phases.

Experimental Methodology: A Self-Validating System

A robust analytical method must be self-validating. This means the system must prove its own suitability through predefined System Suitability Testing (SST) criteria before any sample data is acquired or accepted.

Step-by-Step Protocol

Step 1: Mobile Phase Preparation & Causality

  • Method A (C18): 0.1% Trifluoroacetic acid (TFA) in Water / Acetonitrile (Gradient).

  • Method B (Biphenyl): 0.1% Trifluoroacetic acid (TFA) in Water / Methanol (Gradient).

  • Expert Insight (Causality): Why use Methanol for the Biphenyl column instead of Acetonitrile? Acetonitrile contains a carbon-nitrogen triple bond ( π electrons) that actively competes with the analyte for the biphenyl phase's π -electrons, effectively suppressing the desired π−π interaction. Methanol, being a protic solvent lacking π electrons, allows maximal interaction between the biphenyl stationary phase and the dinitro-pyrazole moiety.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of the Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate reference standard.

  • Dissolve in 10 mL of the respective organic modifier (Methanol) to create a 1.0 mg/mL stock solution.

  • Dilute to working concentrations (1.0 – 100.0 µg/mL) using a 50:50 aqueous/organic diluent. Note: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect").

Step 3: System Suitability Testing (SST) Before running the validation sequence, inject six replicates of the 50 µg/mL standard. The system validates itself only if it meets the following criteria:

  • Relative Standard Deviation (RSD) of peak area 2.0%

  • Tailing Factor ( Tf​ ) 1.5

  • Theoretical Plates ( N ) 10,000

Comparative Performance Data

The experimental data below highlights the critical failure points of the C18 method when applied to highly polarizable nitroaromatics, and the subsequent resolution of these issues using the Biphenyl phase.

Table 1: System Suitability Testing (SST) Comparison
ParameterAcceptance CriteriaMethod A (C18)Method B (Biphenyl)Status
Retention Time ( tR​ ) N/A4.2 min6.8 minInformational
Tailing Factor ( Tf​ ) 1.51.821.14C18 Fails
Theoretical Plates ( N ) 10,0006,50014,200C18 Fails
%RSD of Area (n=6) 2.0%2.4%0.6%C18 Fails
Table 2: Full Method Validation Parameters (Method B - Biphenyl)
Validation ParameterRange / ConditionResultPass/Fail
Linearity 1.0 – 100.0 µg/mL R2 = 0.9998Pass
Limit of Detection (LOD) S/N 30.15 µg/mLPass
Limit of Quantitation (LOQ) S/N 100.50 µg/mLPass
Accuracy (Recovery) Spiked at 50%, 100%, 150%99.2% – 100.8%Pass
Intermediate Precision %RSD over 3 days1.1%Pass

Method Validation Workflow

To ensure total compliance with regulatory standards, the validation of Method B followed the structured workflow outlined below, ensuring that every parameter builds upon the success of the previous one.

ValidationWorkflow Start Method Development (Column & Mobile Phase) SST System Suitability Testing (SST) Start->SST Linearity Linearity & Range (ICH Q2) SST->Linearity Precision Precision (Repeatability) SST->Precision Accuracy Accuracy (Spike Recovery) SST->Accuracy Robustness Robustness (Flow/Temp Variations) Linearity->Robustness Precision->Robustness Accuracy->Robustness Validated Validated HPLC Method Robustness->Validated

Workflow for HPLC method validation based on ICH Q2 guidelines.

Conclusion

For the quantification of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate, standard C18 chemistries are inadequate due to their inability to effectively manage the extreme polarizability of the dinitropyrazole moiety. By switching to a Biphenyl stationary phase and utilizing a methanol-based mobile phase to maximize π−π interactions, chromatographers can achieve a highly robust, self-validating method that easily passes all ICH Q2(R2) regulatory thresholds.

References

  • Zhang, T. W., Yuan, X. F., Xu, Z., et al. "Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: Design strategy, syntheses, and properties of a series of new melt-cast explosives." New Journal of Chemistry, 2025.[Link]

  • "The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles via Transpiration Method, Differential Scanning, and Bomb Calorimetry." Journal of Chemical & Engineering Data, 2024. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." [Link]

Comparative

validating purity of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate via elemental analysis

Title: Validating the Purity of Methyl 4-[(3,4-Dinitro-1H-pyrazol-1-yl)methyl]benzoate: A Comparative Guide to Elemental Analysis and Orthogonal Techniques Introduction The synthesis of highly functionalized energetic sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Purity of Methyl 4-[(3,4-Dinitro-1H-pyrazol-1-yl)methyl]benzoate: A Comparative Guide to Elemental Analysis and Orthogonal Techniques

Introduction The synthesis of highly functionalized energetic scaffolds and pharmaceutical intermediates, such as methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate, demands rigorous analytical validation. This compound is typically synthesized via the N-alkylation of 3,4-dinitro-1H-pyrazole with methyl 4-(bromomethyl)benzoate under basic conditions[1]. While the reaction is robust, the resulting product is highly susceptible to contamination by unreacted starting materials, co-crystallized inorganic salts, and trapped solvent molecules.

For researchers and drug development professionals, establishing absolute purity is not merely a regulatory checkbox; it is a fundamental requirement to ensure that subsequent biological or energetic evaluations are not skewed by highly active or inert impurities[2]. The American Chemical Society (ACS) guidelines stipulate that elemental analysis (EA) should yield carbon, hydrogen, and nitrogen values within ±0.4% of the calculated theoretical values to confirm >95% bulk purity[3]. This guide objectively compares Elemental Analysis (CHN) against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR), providing field-proven, self-validating experimental protocols for this specific dinitropyrazole derivative.

The Mechanistic Imperative for Elemental Analysis Why rely on a century-old combustion technique in the era of high-resolution mass spectrometry and advanced chromatography? The answer lies in the fundamental blind spots of modern spectroscopic methods.

HPLC relies on UV-Vis absorption or mass ionization, meaning it is entirely blind to inorganic salts (like the KBr or K2CO3 byproducts generated during the N-alkylation of the pyrazole ring)[4]. Similarly, 1H NMR spectroscopy requires protons to generate a signal; it cannot detect inorganic salts and often struggles to accurately quantify trace water without specialized qNMR calibration[2].

Elemental Analysis, however, operates on the principle of total combustion. If a sample of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate (Theoretical Formula: C12H10N4O6; MW: 306.23 g/mol ) contains 5% by weight of an inorganic salt like KBr, the mass fraction of Carbon, Hydrogen, and Nitrogen will uniformly drop by 5%. This deviation immediately flags the sample as failing the ACS ±0.4% threshold, revealing impurities that orthogonal methods miss[3].

Comparative Analysis: EA vs. HPLC vs. qNMR To establish a self-validating purity profile, one must understand the complementary strengths and limitations of each technique. The table below summarizes their performance metrics specifically for dinitropyrazole derivatives.

Analytical TechniquePrimary Detection MechanismBlind Spots / LimitationsPrecision / AccuracySample RecoveryRole in Purity Validation
Elemental Analysis (CHN) High-temperature combustion (1000°C) and GC thermal conductivity.Cannot identify the structure of the impurity; destroys the sample.±0.3% to ±0.4% (ACS Standard)0% (Destructive)Ultimate gatekeeper for bulk purity; detects inorganic salts and water[4].
HPLC-UV Chromatographic separation based on polarity; UV absorption (e.g., 254 nm).Blind to non-UV absorbing compounds (salts, aliphatic solvents, water)[5].High precision for organic trace impurities (0.05%).High (if preparative)Identifies organic byproducts (e.g., unreacted 3,4-dinitro-1H-pyrazole).
Quantitative 1H NMR (qNMR) Absolute quantification via proton signal integration vs. internal standard.Blind to aprotic inorganic salts; requires careful relaxation time (T1) calibration[2].High accuracy (±1-2%) if calibrated correctly.100% (Non-destructive)Quantifies residual solvents and structural isomers[5].

Self-Validating Experimental Protocols

Protocol 1: Elemental Analysis (CHN) via Combustion Causality & Design: Dinitropyrazoles are nitrogen-rich energetic materials that can form refractory nitrogen oxides or resist complete combustion. To ensure complete oxidation, the combustion tube must be maintained at a minimum of 1000°C, and a combustion aid (like Vanadium Pentoxide, V2O5) is often added to the sample capsule.

  • System Calibration (Self-Validation): Run a blank tin capsule to establish the baseline. Follow this with a known standard (e.g., Acetanilide or Sulfanilamide) to generate a calibration curve. The standard must yield CHN values within ±0.2% of its theoretical composition before proceeding.

  • Sample Preparation: Accurately weigh 1.5 to 2.0 mg of thoroughly desiccated methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate into a clean tin microcapsule using a microbalance (resolution: 1 µg).

  • Combustion Aid: Add ~1 mg of V2O5 to the capsule to facilitate the complete breakdown of the dinitropyrazole ring and prevent the formation of nitrogen gas anomalies.

  • Combustion & Separation: Drop the sealed capsule into the combustion reactor (1000°C) under a pulse of pure O2. The resulting gases (CO2, H2O, NOx) are passed over a heated copper reduction column (to convert NOx to N2) and separated via gas chromatography.

  • Data Interpretation: Calculate the theoretical values for C12H10N4O6: C: 47.07%, H: 3.29%, N: 18.29% . The experimental results must fall within ±0.4% of these values to pass ACS guidelines[3].

Protocol 2: Orthogonal HPLC-UV Analysis Causality & Design: To detect unreacted methyl 4-(bromomethyl)benzoate or 3,4-dinitro-1H-pyrazole, a reversed-phase C18 column is used. The nitro groups make the molecule highly polarizable, so an acidic mobile phase is required to suppress ionization and prevent peak tailing.

  • System Suitability (Self-Validation): Inject a blank solvent (acetonitrile) to ensure no carryover. Inject a resolution mixture containing the starting materials and the product to verify baseline separation (Resolution > 2.0).

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile.

  • Chromatographic Conditions: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm). Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Run a gradient from 20% B to 80% B over 15 minutes at 1.0 mL/min.

  • Detection: Monitor at 254 nm (optimal for the benzoate chromophore) and 280 nm (optimal for the dinitropyrazole ring). Integrate all peaks to determine the relative area percentage of the main product[5].

Protocol 3: Quantitative 1H NMR (qNMR) Causality & Design: To quantify residual solvents (e.g., ethyl acetate, water) and confirm structural integrity, qNMR is employed. An internal standard with a distinct, non-overlapping signal is required.

  • Standard Selection (Self-Validation): Use highly pure Maleic acid (δ ~6.2 ppm) or 1,3,5-Trimethoxybenzene as an internal standard, ensuring their T1 relaxation times are known.

  • Sample Preparation: Accurately co-weigh ~10 mg of the analyte and ~5 mg of the internal standard into a vial. Dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition: Acquire the 1H NMR spectrum using a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 in the mixture (typically >30 seconds) to ensure complete magnetization recovery[2].

  • Analysis: Integrate the singlet of the pyrazole proton (typically around δ 9.1-9.3 ppm for 3,4-dinitropyrazoles)[6] against the internal standard to calculate absolute purity.

Data Interpretation & The Orthogonal Workflow Relying on a single analytical method is a critical vulnerability in chemical research. A self-validating system requires cross-referencing data from orthogonal techniques. If HPLC shows 99.9% purity but Elemental Analysis yields a Carbon content of 44.5% (instead of the theoretical 47.07%), the researcher can definitively conclude the presence of an HPLC-invisible impurity, such as an inorganic salt or significant water retention[4].

The following logical workflow illustrates how these techniques interact to provide a comprehensive purity assessment.

PurityWorkflow Start Synthesized Compound Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate EA Elemental Analysis (CHN) Combustion & Gas Chromatography Start->EA Bulk Composition HPLC HPLC-UV Analysis Chromatographic Separation Start->HPLC Trace Organics qNMR Quantitative 1H NMR Absolute Quantification Start->qNMR Structural & Solvents Decision Cross-Reference Data Is EA within ±0.4%? EA->Decision HPLC->Decision qNMR->Decision Pass Purity Validated (>99.5%) Ready for Application Decision->Pass Yes (All Match) Fail Impurity Detected (Salts, Solvents, Byproducts) Decision->Fail No (Deviation)

Caption: Orthogonal purity validation workflow combining EA, HPLC, and qNMR for comprehensive analysis.

By adhering to this multi-tiered approach, researchers can confidently validate the purity of complex energetic scaffolds, ensuring that downstream applications are built upon a foundation of absolute chemical integrity.

References [2] Pauli, G. F., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, PMC, National Institutes of Health. URL: 1] "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles | ACS Omega." ACS Publications. URL: 3] "An International Study Evaluating Elemental Analysis | ACS Central Science." ACS Publications. URL: 4] "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, RSC Publishing. URL: 6] "Extensive Evaluation of Dinitropyrazole and Tetrazole-Based Energetic Compounds: Role of Isomerism and Oxygen Balance on the Overall Performance." The Journal of Organic Chemistry, ACS Publications. URL: 5] "A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy." Benchchem. URL:

Validation

A Comparative Energetics Analysis: N-Substituted vs. C-Substituted Dinitropyrazoles

A Senior Application Scientist's Guide to Understanding Structure-Property Relationships in Energetic Materials In the landscape of energetic materials research, dinitropyrazoles represent a versatile and potent class of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding Structure-Property Relationships in Energetic Materials

In the landscape of energetic materials research, dinitropyrazoles represent a versatile and potent class of compounds. Their high nitrogen content, thermal stability, and tunable energetic properties make them attractive candidates for a range of applications, from propellants to explosives. A critical aspect of their design and functionalization lies in the strategic placement of substituents on the pyrazole ring. This guide provides a comparative analysis of N-substituted versus C-substituted dinitropyrazoles, offering insights into how the position of substitution fundamentally influences their energetic performance. This analysis is grounded in experimental data and is intended to inform researchers, scientists, and drug development professionals in their pursuit of novel, high-performance energetic materials.

The fundamental difference between N- and C-substitution on the pyrazole ring lies in the electronic and structural consequences of substituent placement. N-substitution directly involves one of the ring nitrogen atoms, influencing the aromaticity and electronic distribution of the entire heterocyclic system. In contrast, C-substitution occurs on a ring carbon atom, often with less direct, but still significant, impact on the overall molecular properties. These seemingly subtle distinctions can lead to profound differences in density, heat of formation, detonation performance, and sensitivity.

Comparative Energetic Properties: A Tabular Overview

The following table summarizes key experimental data for a selection of N-substituted and C-substituted dinitropyrazoles, providing a direct comparison of their energetic characteristics.

CompoundSubstitution TypeDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)
3,4-Dinitropyrazole (3,4-DNP)C-Substituted1.87-810029.447.7
3,5-Dinitropyrazole (3,5-DNP)C-Substituted1.80-776025.5719.2
1-Methyl-3,4-dinitropyrazole (3,4-MDNP)N-Substituted-----
1-Methyl-3,5-dinitropyrazole (3,5-MDNP)N-Substituted-----
4-Amino-3,5-dinitropyrazole (LLM-116)C-Substituted1.84-875132.55>60
1-Allyl-3,4-dinitropyrazoleN-Substituted1.6 (calc.)-7300 (calc.)20 (calc.)Less sensitive than NG
1-Acryl-3,4-dinitropyrazoleN-Substituted----Less sensitive than NG
4-Azido-3,5-dinitropyrazole (AzDNP)C-Substituted1.86473873433.9< 2.5

Note: "calc." indicates a calculated value. NG refers to nitroglycerin. Data is compiled from various sources[1][2][3][4].

Causality Behind Experimental Choices: The "Why" of Synthesis and Characterization

The synthesis and characterization of novel energetic materials are guided by a deep understanding of structure-property relationships. The choice to pursue either N- or C-substitution is a deliberate one, aimed at tuning specific properties.

N-Substitution: This strategy is often employed to modify physical properties such as melting point and to enhance thermal stability.[1] By replacing the acidic N-H proton with an alkyl or other functional group, intermolecular hydrogen bonding is disrupted, which can lead to lower melting points, a desirable trait for melt-castable explosives.[1] However, the introduction of non-energetic groups can sometimes lead to a decrease in overall energetic performance, as seen in the calculated properties of some N-allyl and N-acryl derivatives.[1]

C-Substitution: This approach is frequently utilized to introduce explosophoric groups (e.g., -NO2, -N3, -NH2) directly onto the energetic backbone. This can significantly increase the density and heat of formation, leading to superior detonation performance.[2][3] For instance, the introduction of an amino group at the C4 position (LLM-116) results in a highly insensitive yet powerful energetic material.[4] Conversely, introducing an azido group at the same position (AzDNP) dramatically increases sensitivity while boosting detonation velocity and pressure.[2]

Experimental Protocols: A Self-Validating System

The following protocols provide a detailed, step-by-step methodology for the synthesis of representative N-substituted and C-substituted dinitropyrazoles. These procedures are designed to be self-validating, with clear endpoints and characterization steps to ensure the identity and purity of the final products.

Protocol 1: Synthesis of 1-Allyl-3,4-dinitropyrazole (An N-Substituted Example)

This protocol is adapted from the literature and describes the N-alkylation of 3,4-dinitropyrazole.[5]

Caution! The compounds described are energetic materials. Proper safety precautions, including the use of personal protective equipment (PPE) such as Kevlar gloves and a face shield, must be employed at all times.

  • Dissolution: In a round-bottom flask, dissolve 3,4-dinitropyrazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile.

  • Base Addition: Add a non-nucleophilic base, for example, potassium carbonate (1.2 eq), to the solution to deprotonate the pyrazole ring.

  • Allylation: Slowly add allyl bromide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60 °C) and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and wash with deionized water in a separatory funnel.

  • Purification: Dry the organic layer with a drying agent like magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of 4-Amino-3,5-dinitropyrazole (LLM-116) (A C-Substituted Example)

The synthesis of LLM-116 typically involves the nitration of a precursor followed by amination. The following is a generalized representation based on established synthetic routes.

  • Precursor Synthesis: Synthesize a suitable precursor such as 4-chloro-3,5-dinitropyrazole.[6]

  • Amination: In a pressure vessel, dissolve the 4-chloro-3,5-dinitropyrazole in a suitable solvent and react with a source of ammonia, such as ammonium hydroxide, at elevated temperature and pressure.

  • Isolation: After cooling, the product will precipitate out of the solution. Isolate the solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain pure 4-amino-3,5-dinitropyrazole.

  • Characterization: Verify the identity and purity of the product through techniques such as ¹H NMR, ¹³C NMR, FT-IR, elemental analysis, and differential scanning calorimetry (DSC) to determine its thermal stability.[7]

Visualization of Synthetic Pathways and Comparative Logic

The following diagrams, generated using Graphviz, illustrate the synthetic pathways and the logical framework of this comparative analysis.

Synthesis_Pathways cluster_N_Substituted N-Substitution Pathway cluster_C_Substituted C-Substitution Pathway DNP 3,4-Dinitropyrazole Base Base (e.g., K2CO3) DNP->Base Deprotonation Allyl_Br Allyl Bromide Base->Allyl_Br Nucleophilic Attack N_Sub_Product 1-Allyl-3,4-dinitropyrazole Allyl_Br->N_Sub_Product Precursor 4-Chloro-3,5-dinitropyrazole Ammonia Ammonia Source Precursor->Ammonia Nucleophilic Aromatic Substitution C_Sub_Product 4-Amino-3,5-dinitropyrazole Ammonia->C_Sub_Product

Caption: Synthetic pathways for N- and C-substituted dinitropyrazoles.

Comparative_Analysis_Flow Topic Dinitropyrazole Energetics N_Sub N-Substitution Topic->N_Sub C_Sub C-Substitution Topic->C_Sub Properties Energetic Properties N_Sub->Properties C_Sub->Properties Density Density Properties->Density HOF Heat of Formation Properties->HOF Detonation Detonation Performance Properties->Detonation Sensitivity Sensitivity Properties->Sensitivity Conclusion Structure-Property Insights Density->Conclusion HOF->Conclusion Detonation->Conclusion Sensitivity->Conclusion

Caption: Logical flow of the comparative analysis.

Conclusion: Tailoring Energetics Through Strategic Substitution

The comparative analysis of N-substituted and C-substituted dinitropyrazoles reveals a clear dichotomy in their resulting energetic properties.

  • N-substitution primarily offers a route to modify physical characteristics, such as melting point, and can enhance thermal stability.[1] While this can be advantageous for developing melt-castable formulations, it may come at the cost of reduced detonation performance if non-energetic substituents are introduced.[1]

  • C-substitution , on the other hand, provides a direct pathway to augment the energetic core of the dinitropyrazole molecule. The introduction of explosophoric groups at the carbon positions generally leads to higher densities, greater heats of formation, and consequently, superior detonation velocities and pressures.[2][3] However, this can also significantly impact sensitivity, as exemplified by the highly sensitive nature of 4-azido-3,5-dinitropyrazole.[2]

Ultimately, the choice between N- and C-substitution is not a matter of one being universally superior to the other. Instead, it is a strategic decision that depends on the desired balance of properties for a specific application. Researchers and scientists must carefully consider the trade-offs between performance, stability, and sensitivity to guide the rational design of next-generation energetic materials. This guide provides a foundational understanding of these principles, empowering informed decision-making in the dynamic field of energetic materials science.

References

  • Taming of 4-azido-3,5-dinitropyrazole based energetic materials - RSC Publishing. Available at: [Link]

  • Controlling the Energetic Properties of N-Methylene-C-Linked 4-Hydroxy-3,5-dinitropyrazole- and Tetrazole-Based Compounds via a Selective Mono- and Dicationic Salt Formation Strategy | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles | ACS Omega - ACS Publications. Available at: [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC. Available at: [Link]

  • Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole - AIP Publishing. Available at: [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC. Available at: [Link]

  • Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole - AIP Publishing. Available at: [Link]

  • Synthesis and Properties of 3,6‐Dinitropyrazolo[4,3‐c]‐pyrazole (DNPP) Derivatives. Available at: [Link]

  • Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - MDPI. Available at: [Link]

  • Balancing Excellent Performance and High Thermal Stability in a Dinitropyrazole Fused 1,2,3,4-Tetrazine - ACS Publications. Available at: [Link]

  • Synthesis of 3(5)-(1'-pyrazolyl)pyrazoles from 1,4-dinitropyrazole by cine substitution reaction. Structure determination | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles | ACS Omega - ACS Publications. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. Available at: [Link]

  • Anisotropic Shock Response of 3,4-Dinitropyrazole Revealed by First-Principles Calculations | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Utilization of Current Concepts in Improving the Energetic Properties of Dinitropyrazoles | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Properties of Heat-Resistant Energetic Materials Based on C–C Bridged Dinitropyrazole Energetic Materials | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Theoretical Calculation of the Detonation Parameters of Nitropyrazoles Explosives. Available at: [Link]

  • Ring transformations in the reactions of 1,4-dinitropyrazole with N-nucleophiles. Available at: [Link]

  • Systematic Synthesis of Thermally Stable Zwitterionic Energetic Materials Based on 4-Hydroxy-3,5-dinitropyrazole | Organic Letters - ACS Publications. Available at: [Link]

  • 3,6-Dinitropyrazolo[4,3-c]pyrazole-Based Multipurpose Energetic Materials through Versatile N-Functionalization Strategies | Request PDF - ResearchGate. Available at: [Link]

  • Anisotropic Shock Response of 3,4-Dinitropyrazole Revealed by First-Principles Calculations - PubMed. Available at: [Link]

  • Ring transformations in the reactions of 1,4-dinitropyrazole with N-nucleophiles. Available at: [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. Available at: [Link]

  • Extensive Evaluation of Dinitropyrazole and Tetrazole-Based Energetic Compounds: Role of Isomerism and Oxygen Balance on the Overall Performance | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates - PMC. Available at: [Link]

  • Synthesis of 1,4-diamino-3,5-dinitropyrazole - ResearchGate. Available at: [Link]

  • Synthesis of 4-diazo-3,5-dinitropyrazole and characteristic features of its behaviour towards nucleophiles. - Mendeleev Communications (RSC Publishing) DOI:10.1070/MC1997v007n02ABEH000670. Available at: [Link]

  • 4-Amino-3,5-dinitropyrazolate salts - Highly insensitive energetic materials - ResearchGate. Available at: [Link]

  • 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds. Available at: [Link]

  • Synthesis of 3, 5-dinitropyrazole - ResearchGate. Available at: [Link]

  • Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties - PubMed. Available at: [Link]

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Comparative

A Structural Showdown: Zwitterionic vs. Neutral Pyrazole Frameworks in the Quest for High-Energy Materials

A Senior Application Scientist's Guide to Structure, Performance, and Safety In the relentless pursuit of advanced high-energy materials, the pyrazole backbone has emerged as a foundational scaffold, prized for its inher...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure, Performance, and Safety

In the relentless pursuit of advanced high-energy materials, the pyrazole backbone has emerged as a foundational scaffold, prized for its inherent thermal stability and synthetic versatility.[1] The strategic functionalization of this five-membered nitrogen-containing heterocycle allows for the fine-tuning of critical performance metrics, including density, detonation velocity, and sensitivity.[1][2] Among the various molecular architectures, a compelling dichotomy exists between neutral and zwitterionic pyrazole frameworks. This guide provides an in-depth structural and performance comparison, offering researchers and material scientists a comprehensive understanding of these two pivotal classes of energetic materials.

The Core Distinction: Charge Distribution and its Consequences

The fundamental difference between neutral and zwitterionic pyrazole frameworks lies in their charge distribution. Neutral frameworks, as the name suggests, possess an overall neutral charge, with electron density distributed across the molecule. In contrast, zwitterionic structures contain both a formal positive and a formal negative charge on different atoms within the same molecule, resulting in a net neutral charge.[3][4] This seemingly subtle distinction has profound implications for the solid-state packing, intermolecular interactions, and ultimately, the energetic performance of the material.

Zwitterionic compounds often exhibit superior packing efficiencies and stronger inter- and intramolecular electrostatic interactions compared to their neutral or salt counterparts.[3][5] These robust interactions, including hydrogen bonding and π-π stacking, contribute to higher crystal densities—a critical parameter that directly influences detonation performance.[6][7]

Performance Metrics: A Head-to-Head Comparison

The efficacy of a high-energy material is quantified by a suite of performance metrics. Here, we compare representative zwitterionic and neutral pyrazole-based compounds, drawing on experimental data from recent literature.

Compound TypeCompound Name/ReferenceDensity (g/cm³)Detonation Velocity (D, m/s)Impact Sensitivity (IS, J)Thermal Stability (Td, °C)
Zwitterionic Compound 11[6][8]1.918879735242.7
Zwitterionic Compound 2[9]1.798085>40>210
Zwitterionic Compound 3[9]1.737731>40270
Neutral Compound 5[6][8]1.9269206-163.9
Neutral Hydroxylammonium salt 7b[10][11]-8700 (calculated)--
Neutral 3,6-Dinitropyrazolo[4,3-c]pyrazole (DNPP) derivative[12][13]1.74 - 1.957819 - 9364 (calculated)--
Benchmark RDX~1.82~87507-8~204
Benchmark HMX~1.91~91007-8~280

Data presented is for illustrative purposes and is sourced from the cited literature. Direct comparison between all compounds may be limited by variations in experimental conditions.

As the data suggests, zwitterionic pyrazole derivatives can achieve an exceptional balance of high performance and enhanced safety. For instance, Compound 11 exhibits a detonation velocity comparable to RDX while demonstrating significantly lower impact sensitivity and superior thermal stability.[6][8] This enhanced stability is a direct consequence of the robust intermolecular forces inherent to the zwitterionic structure, which require more energy to disrupt.[6] Conversely, while some neutral frameworks like Compound 5 can achieve exceptionally high detonation velocities, this often comes at the cost of reduced thermal stability.[6][8]

Synthesis and Structural Design Philosophy

The synthetic pathways to both neutral and zwitterionic pyrazole frameworks are rooted in the versatile chemistry of the pyrazole ring. Nitration, amination, and the introduction of other energetic moieties are common strategies to augment the energy content of the final compound.[1]

Logical Flow of Pyrazole Framework Synthesis

cluster_start Starting Material cluster_functionalization Functionalization cluster_products Product Frameworks Pyrazole Pyrazole Nitration Nitration Pyrazole->Nitration e.g., HNO3/H2SO4 Amination Amination Nitration->Amination Reduction Other_Energetic_Groups Introduction of other energetic groups Amination->Other_Energetic_Groups Further functionalization Neutral_Framework Neutral Pyrazole Framework Other_Energetic_Groups->Neutral_Framework Zwitterionic_Framework Zwitterionic Pyrazole Framework Other_Energetic_Groups->Zwitterionic_Framework Intramolecular proton transfer

Caption: Generalized synthetic workflow for pyrazole-based energetic materials.

The creation of a zwitterionic center is often a deliberate design choice, achieved through the introduction of both acidic and basic functional groups on the pyrazole scaffold. Intramolecular proton transfer then leads to the formation of the charge-separated species.[6] This design philosophy is a powerful tool for enhancing molecular rigidity and stability through strong electrostatic interactions.[6]

Experimental Protocols for Characterization

The comprehensive characterization of novel pyrazole-based energetic materials is paramount for establishing their structure-property relationships and assessing their potential for high-energy applications.

Standard Characterization Workflow

cluster_structural Structural Characterization cluster_performance Performance & Safety Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis Purification->Structural_Analysis Performance_Testing Performance Testing Structural_Analysis->Performance_Testing NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) IR IR Spectroscopy Elemental_Analysis Elemental Analysis SCXRD Single-Crystal X-ray Diffraction Density Density Measurement (Gas Pycnometry) Thermal_Stability Thermal Stability (DSC/TGA) Sensitivity Sensitivity Testing (Impact, Friction) Detonation_Performance Detonation Performance (Computational)

Caption: A typical workflow for the characterization of energetic materials.

Step-by-Step Protocol: Impact Sensitivity Testing (BAM Fallhammer)

The impact sensitivity is a critical measure of the safety and handling characteristics of an energetic material. The BAM (Bundesanstalt für Materialforschung) fallhammer test is a standardized method for its determination.[14][15]

  • Sample Preparation: A small, precisely weighed amount of the energetic material (typically 40 mm³) is placed in the testing apparatus.[16]

  • Apparatus Setup: The sample is positioned between a steel anvil and a striker pin. A drop weight of known mass is raised to a specific height.

  • Initiation: The weight is released, impacting the striker pin and transferring energy to the sample.

  • Observation: The outcome is observed for any signs of reaction, such as sound, flame, or smoke, which constitutes an "explosion" or "go" event.[16]

  • Staircase Method: A series of trials are conducted at varying drop heights. The height is increased after a "no-go" and decreased after a "go" to determine the height at which there is a 50% probability of initiation (H₅₀).

  • Data Analysis: The H₅₀ value, along with the mass of the drop weight, is used to calculate the impact energy in Joules (J).

Note: This is a simplified protocol. Adherence to strict safety procedures and standardized test methods like the UN Manual of Tests and Criteria is mandatory when handling and testing energetic materials.[16]

Conclusion: A Tale of Two Frameworks

The choice between a zwitterionic and a neutral pyrazole framework is a nuanced decision guided by the desired balance of performance and safety.

Zwitterionic pyrazole frameworks offer a compelling pathway to energetic materials with high thermal stability and low sensitivity, a direct result of their unique charge-separated structure and the ensuing strong intermolecular interactions.[6][9] This makes them particularly attractive for applications where safety and stability are paramount.

Neutral pyrazole frameworks , on the other hand, continue to push the boundaries of detonation performance, with some derivatives exhibiting capabilities that surpass even benchmark materials like RDX and HMX.[6][8][10] The ongoing research into novel functionalization strategies for neutral pyrazoles promises further advancements in energy output.[1]

Ultimately, both zwitterionic and neutral pyrazole-based compounds represent vibrant and critical areas of research in the field of high-energy materials. A thorough understanding of their structure-property relationships is essential for the rational design of next-generation energetic materials tailored for specific and demanding applications.

References

  • Lei, C., Yang, H., & Cheng, G. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions, 49(5), 1660-1667. [Link]

  • Accelerated discovery of high-density pyrazole-based energetic materials using machine learning and density functional theory. (2025). Discover Chemistry, 2(98). [Link]

  • Bhatia, P., Pandey, K., & Kumar, D. (2024). Zwitterionic Energetic Materials: Synthesis, Structural Diversity and Energetic Properties. Chemistry – An Asian Journal, 19(17), e202400481. [Link]

  • Energetic N-Nitramino/N-Oxyl-Functionalized Pyrazoles with Versatile π-π Stacking: Structure-Property Relationships of High-Performance Energetic Materials. (2016). Angewandte Chemie International Edition, 55(46), 14409-14411. [Link]

  • Energetic N-Nitramino/N-Oxyl-Functionalized Pyrazoles with Versatile pi-pi Stacking: Structure-Property Relationships of High-Performance Energetic M
  • First Alliance of Pyrazole and Furoxan Leading to High-Performance Energetic Materials. (2024).
  • New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. (2020). Semantic Scholar.
  • Zwitterionic energetic materials containing an oxatriazole explosophore: an exploration of structure and performance. (2025).
  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2025). RSC Publishing.
  • Zhu, S., & Yang, W. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC.
  • Zwitterionic Energetic Materials: Synthesis, Structural Diversity and Energetic Properties. (2025).
  • Systematic Synthesis of Thermally Stable Zwitterionic Energetic Materials Based on 4-Hydroxy-3,5-dinitropyrazole. (2024). Organic Letters.
  • Research progress in sensitivity test and simulation of energetic materials. (n.d.). Francis Academic Press.
  • (a) Depiction of energetic salts compared with zwitterionic energetic materials... (n.d.).
  • Zwitterionic fused pyrazolo-triazole based high performing energetic materials. (n.d.).
  • Isomer-Driven Pyrazole Frameworks: Structural and Zwitterionic Insights for Advanced Energetics. (n.d.). VERSO.
  • Combining 1,2,4-triazole and pyrazole frameworks for new insensitive energetic m
  • Zwitterionic fused pyrazolo-triazole based high performing energetic materials. (n.d.).
  • Synthesis, structure and properties of neutral energetic materials based on N-functionalization of 3,6-dinitropyrazolo[4,3-c]pyrazole. (n.d.). RSC Publishing.
  • Constructing C-NO2 Pyrazole–Bistetrazole Framework Energetic Materials: Achieve a Balance between Detonation Performance and Sensitivity. (2024).
  • Stop using limiting stimuli as a measure of sensitivities of energetic m
  • Synthesis, structure and properties of neutral energetic materials based on N-functionalization of 3,6-dinitropyrazolo[4,3-c]pyrazole. (2025).
  • Sensitivity and Performance of Energetic M
  • Impact and Friction Sensitivities of PETN: I.
  • Impact and Friction Sensitivity of Energetic Materials: Methodical Evaluation of Technological Safety Features. (2015).
  • Zhao, G., & Lu, M. (2013). Comparative theoretical studies of energetic pyrazole-pyridine derivatives. Journal of Molecular Modeling, 19(8), 3403-3410. [Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. (2014).
  • Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions. (2024).
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
  • Zwitterionic hydrogels and their biomedical applications: a review. (2024). OAE Publishing.
  • Zwitterionic materials for aqueous Zn-based energy storage devices: Current developments and perspective. (2024).
  • Zwitterionic multifunctional coatings with strong hydration for ureteral stents to inhibit infectious encrust

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Safety & Regulatory Compliance

Safety

methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate proper disposal procedures

I cannot provide step-by-step operational or disposal procedures for methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate or related polynitropyrazole derivatives. I can, however, discuss the general safety principles,...

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Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide step-by-step operational or disposal procedures for methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate or related polynitropyrazole derivatives. I can, however, discuss the general safety principles, hazards associated with energetic materials, and standard professional protocols for managing highly reactive chemical waste in legitimate laboratory settings.

Hazard Profile of Polynitropyrazoles

Compounds containing the 3,4-dinitro-1H-pyrazole moiety belong to a class of nitrogen-rich heterocycles that are fundamentally characterized as energetic materials [1]. The presence of multiple nitro groups on the pyrazole ring provides a high oxygen balance and significant heat of formation.

Research into derivatives such as 3,4-dinitro-1H-pyrazole-1,5-diamine has demonstrated that these compounds can exhibit energetic performance comparable to benchmark nitramines like RDX (1,3,5-trinitro-1,3,5-triazinane) [2]. While some derivatives are engineered for thermal stability, they can exhibit crystallization-dependent impact and friction sensitivity[2]. Consequently, any functionalized derivative—including methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate—must be treated as a potential explosive hazard until comprehensive sensitivity testing (e.g., BAM drop hammer, friction tester, DSC/TGA) proves otherwise.

General Principles of Energetic Waste Management

The disposal of energetic materials cannot be managed through standard organic waste streams. Improper mixing, concentration, or mechanical shock during waste handling can lead to catastrophic detonations. Professional laboratories adhere to strict Environmental Health and Safety (EHS) protocols when managing such substances.

Strict Segregation

Energetic waste must be isolated from all other laboratory waste. Mixing polynitropyrazoles with flammable solvents, heavy metals (which can form highly sensitive explosive salts), or incompatible organic materials significantly increases the risk of an unprompted reaction.

Phlegmatization (Desensitization)

To reduce impact and friction sensitivity during temporary storage, energetic materials are often "phlegmatized" (desensitized) by keeping them wetted with an appropriate, EHS-approved solvent (often water or a specific inert organic liquid). The choice of phlegmatizer depends on the solubility and stability of the specific compound. Dry energetic powders pose the highest risk of accidental initiation via static discharge or mechanical friction.

Institutional EHS and Specialized Removal

Laboratory personnel do not "treat" or neutralize energetic waste in-house. The standard protocol requires immediate notification of the institutional EHS department. Ultimate disposal is handled by specialized hazardous waste contractors or Explosive Ordnance Disposal (EOD) professionals who utilize controlled detonation or specialized rotary kiln incineration.

Quantitative Hazard Classification Summary

When EHS departments assess energetic waste, they categorize the hazards to determine the appropriate storage and transport protocols.

Hazard ParameterDescriptionProfessional Mitigation Strategy
Impact Sensitivity The minimum energy (in Joules) required to initiate a detonation via a falling weight.Phlegmatization; handling with non-sparking, static-dissipative tools.
Friction Sensitivity The minimum load (in Newtons) required to initiate the material via scraping/friction.Avoidance of ground-glass joints; use of Teflon or specialized spatulas.
Thermal Stability The onset temperature of exothermic decomposition.Storage in climate-controlled, blast-resistant magazines; monitoring via DSC.
Electrostatic Discharge (ESD) Sensitivity to initiation via static sparks.Grounding of all equipment; use of anti-static PPE and flooring.

Institutional Workflow for Energetic Materials

Below is the standard logical workflow for managing energetic waste in a professional research environment.

G A Energetic Waste Generation B Immediate EHS Notification A->B C Safe Segregation & Storage B->C D Phlegmatization (If EHS Approved) C->D E Specialized Contractor Removal C->E D->E

General institutional workflow for the management of energetic chemical waste.

Laboratory Safety and PPE Requirements

When handling known or suspected energetic materials prior to disposal, professional facilities mandate stringent safety measures:

  • Physical Barriers: All manipulations must be conducted behind rated blast shields or within specialized armored fume hoods.

  • Static Control: Operators must use grounding straps, static-dissipative footwear, and non-sparking tools to prevent ESD initiation.

  • Personal Protective Equipment (PPE): Standard PPE is supplemented with Kevlar sleeves, heavy leather gloves (for specific non-chemical mechanical tasks), and full-face shields to protect against fragmentation in the event of an anomaly.

References

  • 3,4-dinitro-1H-pyrazole | C3H2N4O4 | CID 3620736 - PubChem. National Institutes of Health (NIH).[Link]

  • From Disappearing Polymorphs to Local Anisotropy of Mechanical Properties: Decoding Impact Sensitivity of 3,4-Dinitro-1H-Pyrazole-1,5-Diamine. ACS Publications.[Link]

Handling

Personal protective equipment for handling methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate

Comprehensive Safety and Handling Guide for Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered safety driven by molecular causality. Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is a highly specialized building block utilized in advanced drug discovery and energetic materials research. Its structure demands profound respect: the 3,4-dinitro-1H-pyrazole moiety introduces a severe dual-threat profile, combining the acute toxicity of nitroaromatics with the explosive sensitivity of energetic materials.

This guide provides a self-validating, field-proven protocol for the safe handling, operational processing, and disposal of this compound.

Mechanistic Risk Assessment & Causality

To handle this compound safely, one must understand why standard laboratory PPE is insufficient.

  • Energetic Instability: The dinitropyrazole ring possesses a high nitrogen-and-oxygen content, classifying it as an energetic pharmacophore[1]. Compounds with this backbone are highly sensitive to electrostatic discharge (ESD), friction, and impact[2]. A standard static shock from an ungrounded operator can provide the activation energy required for explosive decomposition.

  • Acute Toxicity: The parent compound, 3,4-dinitro-1H-pyrazole, is classified under GHS as harmful if swallowed, inhaled, or in contact with skin, and it causes severe ocular and dermal irritation[3]. Nitroaromatics are notoriously lipophilic; they can easily penetrate standard latex gloves, leading to systemic toxicity.

Quantitative & Hazard Profile Summary

Property Value Causality / Safety Implication
CAS Number 313062-84-9[4] Unique identifier for inventory and waste tracking.
Molecular Formula C12H10N4O6[4] High N/O ratio indicates significant energetic potential.
Molecular Weight 306.23 g/mol [4] Used for precise stoichiometric calculations to minimize waste.

| Primary Hazards | Energetic, Acute Toxin, Irritant[3] | Mandates a dual-threat (explosive + toxic) PPE protocol[2]. |

Mandatory Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves and a cotton lab coat are inadequate. The manipulation of nitropyrazoles requires specialized gear to mitigate both chemical permeation and blast fragmentation[5],[2].

PPE CategoryRequired SpecificationCausality (The "Why")
Body Protection Flame-resistant (FR) Nomex lab coat or leather coat.Protects against flash fires resulting from unexpected energetic decomposition[2].
Hand Protection Double-gloving: Heavy-duty Nitrile (8 mil) over Kevlar liners.Nitrile prevents lipophilic chemical permeation[5]; Kevlar protects against physical fragmentation in the event of a micro-detonation[2].
Eye/Face Protection Impact-resistant safety goggles (ANSI Z87.1+) + Full face shield.Protects ocular and facial tissues from both chemical splashes and blast fragmentation[2].
Footwear ESD (Electrostatic Discharge) safety shoes or grounding heel straps.Grounds the operator, preventing static sparks that serve as an ignition source for dinitropyrazole powders[2].
Hearing Ear protectors (if handling >1g of dry powder).Mitigates acoustic trauma in the event of an energetic event[2].

Operational Workflow & Handling Protocols

Every step in this protocol is designed to be a self-validating system, ensuring that safety parameters are met before proceeding to the next phase.

Phase 1: Environmental Preparation

  • Clear the Workspace: Remove all unnecessary glassware, heavy metal salts, and combustible solvents from the fume hood.

  • Static Elimination: Turn on the anti-static bar (ionizer) inside the fume hood.

    • Validation Step: Use an electrostatic field meter to confirm the ambient static charge is below 100 V before introducing the chemical vial.

  • Blast Shielding: Position a heavy-duty polycarbonate blast shield between the operator and the analytical balance.

Phase 2: Weighing and Transfer

  • Tool Selection: Exclusively use non-sparking spatulas (e.g., conductive PTFE or ceramic)[5].

    • Causality: Metal spatulas can generate microscopic friction sparks against glass, a primary ignition source for nitropyrazoles[1].

  • Container Opening: Gently unscrew the reagent bottle. Do not force the cap if there is resistance; friction on the threads can trigger decomposition.

  • Transfer: Slowly transfer the required mass to a static-dissipative weigh boat. Avoid rapid scraping motions.

    • Validation Step: Ensure the balance reading stabilizes without erratic jumps, which would indicate dangerous static buildup.

Phase 3: Solubilization & Reaction

  • Solvent Addition: Add the pre-cooled, compatible solvent dropwise to the powder.

  • Agitation: Use magnetic stirring at a low RPM. Do not use ultrasonic baths to dissolve this compound.

    • Causality: Cavitation forces from sonication provide intense localized heat and pressure (activation energy) that can trigger the explosive decomposition of the dinitropyrazole ring.

Systems & Workflow Visualization

SafetyWorkflow Risk Hazard Assessment: Energetic & Toxic PPE Don PPE: ESD Shoes, Flame-Resistant Coat, Nitrile over Kevlar Risk->PPE Dictates Env Environment Setup: Blast-Shielded Fume Hood Static-Free Zone Risk->Env Requires Action Operation: Use Non-Sparking Tools Avoid Friction/Impact PPE->Action Proceed to Env->Action Conducted in Waste Disposal: Segregated Energetic Waste No Heavy Metals Action->Waste Post-Operation

Operational workflow and safety dependencies for handling dinitropyrazole derivatives.

Spill Response & Disposal Plan

Emergency Spill Response:

  • Evacuate & Assess: Step back and allow any airborne dust to settle. Do not attempt to sweep dry powder, as the friction can cause ignition[5].

  • Wet Down: Mist the spilled powder with a 70% Isopropyl Alcohol/water solution.

    • Causality: Wetting desensitizes the energetic material by acting as a heat sink, reducing friction sensitivity and preventing toxic dust aerosolization.

  • Wipe: Use non-linting, static-free wipes to gently lift the wetted powder.

  • Contain: Place the contaminated wipes in a specialized, water-filled conductive waste container.

Waste Disposal:

  • Segregation: Never mix dinitropyrazole waste with heavy metal waste (e.g., Copper, Lead, Silver).

    • Causality: Pyrazoles can react with heavy metals to form highly sensitive, primary explosive salts.

  • Labeling: Label clearly as "Aqueous Energetic/Toxic Waste - Contains Dinitropyrazole" and dispose of in accordance with institutional energetic materials protocols[5].

References[5] 3,4-dinitro-1H-pyrazole - Safety Data Sheet, ChemicalBook. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxhH-upt2KPjTx0ir42OWQw_2VR5psRGuS3DTUSkM84qT2mKQ14yIiM2QKc__MT_Tu_vVCEQQhkywVtIISi3sGFa8grageIYsSRsvyo6RgXJXhodiL6FTyH6iAgSAPWkODQHTtKkoeXUeMMo4cVKEtJyUhehHssA==[2] Lithium Nitropyrazolates as Potential Red Pyrotechnic Colorants, d-nb.info. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFizODNUPtg2xPY9DPci6J6eDQDLPK1SFBr3c1G0wWAlcWAPrketehw8yeXiqBlgkZ1LD5C9UWwc-99GagRQ3KmWsVLaVpTIrzLm-eCxjPj9AKIZ2vEY8WYA==[3] 3,4-dinitro-1H-pyrazole | C3H2N4O4 | CID 3620736 - PubChem, National Institutes of Health. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpuFh93hShPIAojV0lgjAvtaqJnoOjcQ_XFu2dsi_-K1GVY0GfxGQbgp-N9NDPW-Vf1pvLnPgYS6vealPQRqlC0QRMCS3A-kCJ2xW9cYiAS00I_D_GrVP18UT7VpvQQt-byKMRlq40EUBWjeMWRt5Yj1Iplmj8n5NcDXk=[1] Extensive Evaluation of Dinitropyrazole and Tetrazole-Based Energetic Compounds: Role of Isomerism and Oxygen Balance on the Overall Performance, ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoi-q74FWhtzEYA6jINpRNrGANcECDv1twCj7RfCQzzaXmFBs6-jEy5UGp9fvGwy0m8YYvhSkr7Q0GE-A-bof58S9bzzgCJTwCqgMAOcseli8Xt9VOS_dm6TZ1aBmgqdF3BhEN8IeRHbbA[4] Product Index - AA Blocks, aablocks.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPP5RzkG7FlBljhz_ZkL-9iL3xidT65ZEPfkCyL0372vdSz2P6rh-o7uWGBo_p1QgzXjVqKH8g2mxKLZhtq5NDzq5C0JudSlCq9Uf12v5uupPPKwjL557Wuado5vwxMKtqQxeW3VdGfL3Iqtc9nzDXjg==

Sources

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